Nuarimol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H12ClFN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |
InChI Key |
SAPGTCDSBGMXCD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Nuarimol-d4: Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties and structure of Nuarimol-d4, a deuterated analog of the fungicide Nuarimol. Given that this compound is primarily utilized as an internal standard in analytical chemistry, this guide focuses on its physicochemical characteristics and its application in quantitative analysis workflows. The data for the parent compound, Nuarimol, is included for comparative purposes.
Chemical Properties and Structure
Nuarimol is a systemic fungicide belonging to the pyrimidine class.[1][2] Its deuterated isotopologue, this compound, is synthesized to serve as an ideal internal standard for mass spectrometry-based quantification of Nuarimol. The incorporation of four deuterium atoms results in a molecule that is chemically identical to Nuarimol but has a higher mass, allowing it to be distinguished by a mass spectrometer. This ensures that the standard experiences similar ionization and fragmentation behavior as the analyte, as well as comparable behavior during sample extraction and chromatography, thereby correcting for variations in the analytical process.[3][4]
While the exact location of deuteration can vary between different commercial batches, a common synthesis strategy involves the substitution of hydrogen atoms on one of the aromatic rings. For the purposes of this guide, this compound is represented with deuteration on the fluorophenyl ring.
The following table summarizes the key chemical properties of Nuarimol and its deuterated analog, this compound.
| Property | Nuarimol | This compound (Fluorophenyl-d4) (Calculated) | Data Source |
| IUPAC Name | (2-chlorophenyl)-(4-fluorophenyl)pyrimidin-5-ylmethanol | (2-chlorophenyl)-(4-fluorophenyl-d4)pyrimidin-5-ylmethanol | [5] |
| Molecular Formula | C₁₇H₁₂ClFN₂O | C₁₇H₈D₄ClFN₂O | [5][6] |
| CAS Number | 63284-71-9 | Not Available | [6] |
| Molecular Weight ( g/mol ) | 314.74 | 318.77 | [2][6] |
| Exact Mass (Da) | 314.0622189 | 318.08731 | [5] |
| Melting Point | 126 °C | Not Available | [6] |
| Boiling Point (Predicted) | 475.2 ± 40.0 °C | Not Available | [6] |
The diagram below illustrates the chemical structure of this compound, with the deuterium atoms located on the 4-fluorophenyl ring.
Caption: Chemical structure of this compound.
Experimental Protocols
This compound's primary role is as an internal standard (IS) in quantitative analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[3]
This protocol outlines a typical workflow for the quantification of Nuarimol in a complex matrix (e.g., environmental, agricultural, or biological samples).
-
Sample Preparation:
-
A known mass or volume of the sample is measured into an extraction tube.
-
A precise and known amount of this compound internal standard solution is added (spiked) into the sample.[7]
-
An appropriate extraction solvent (e.g., acetonitrile) is added to the sample.[7]
-
The sample is homogenized or agitated to ensure thorough extraction of the analyte (Nuarimol) and the IS.[7]
-
The mixture is centrifuged to separate solid debris from the liquid extract.[7]
-
-
Extract Clean-up (Optional but Recommended):
-
The supernatant (liquid extract) is transferred to a clean tube.
-
A clean-up step, such as dispersive solid-phase extraction (d-SPE), may be performed to remove matrix interferences like lipids or pigments.
-
-
LC-MS/MS Analysis:
-
The final extract is transferred to an autosampler vial for injection into the LC-MS/MS system.[7]
-
The LC system separates Nuarimol and this compound from other components in the extract. Due to their similar chemical nature, they will have nearly identical retention times.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Nuarimol and this compound are monitored.
-
-
Data Analysis:
-
The peak areas for both the Nuarimol analyte and the this compound internal standard are integrated.
-
A response ratio is calculated (Area of Analyte / Area of IS).
-
This response ratio is plotted against the known concentrations of calibration standards to generate a calibration curve.
-
The concentration of Nuarimol in the unknown sample is determined by interpolating its response ratio on the calibration curve.
-
Signaling Pathways and Mechanism of Action
Nuarimol itself is not known to be directly involved in mammalian signaling pathways. Its fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is a critical component in the sterol biosynthesis pathway in fungi. This inhibition disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to cell death. There is no evidence to suggest that this compound, as an analytical standard, has a different mechanism of action or interacts with biological pathways.
Visualizations
The following diagram illustrates the logical flow of a typical quantitative analysis experiment using this compound as an internal standard.
Caption: Workflow for Nuarimol quantification using a deuterated internal standard.
References
- 1. Crystal structure of nuarimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of nuarimol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NUARIMOL CAS#: 63284-71-9 [m.chemicalbook.com]
- 7. lcms.cz [lcms.cz]
Nuarimol-d4: A Technical Guide for Analytical and Research Applications
This in-depth technical guide provides essential information on Nuarimol-d4, a deuterated internal standard for the quantitative analysis of Nuarimol. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines the material's specifications, analytical methodologies, and quality control workflows.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for a certified reference material like this compound provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data found on a CoA for this compound, presented for easy comparison.
| Parameter | Specification |
| Chemical Information | |
| Chemical Name | (2-Chlorophenyl)(4-fluorophenyl-d4)(pyrimidin-5-yl)methanol |
| Molecular Formula | C₁₇H₈D₄ClFN₂O[1] |
| Molecular Weight | 318.77 g/mol [1] |
| CAS Number (Unlabeled) | 63284-71-9[1] |
| Physical Properties | |
| Appearance | White to off-white solid |
| Format | Neat[1] |
| Analytical Data | |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% atom % D |
| Deuterium Incorporation | ≥98% (d₄) |
| Identity | Confirmed by ¹H-NMR, MS, and IR |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
The following sections detail the methodologies for key experiments performed to certify the quality of this compound.
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI).
-
Method:
-
A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.
-
The solution is infused into the ESI-HRMS system.
-
Mass spectra are acquired in positive ion mode.
-
The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretical calculated mass.
-
-
Objective: To determine the chemical purity of the this compound neat material.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: A known concentration of this compound is injected, and the peak area is measured. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Objective: To confirm the positions of deuterium labeling and determine the isotopic enrichment.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H-NMR and ¹³C-NMR spectra are acquired.
-
The absence of signals in the ¹H-NMR spectrum at the positions corresponding to the deuterated phenyl ring confirms the location of the deuterium labels.
-
Integration of the remaining proton signals is used to calculate the percentage of deuterium incorporation.
-
Quality Control and Certification Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, analysis, and certification of this compound as a certified reference material.
Caption: Quality control workflow for this compound.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles and applications of deuterated internal standards, a cornerstone of modern analytical chemistry that elevates the reliability and robustness of quantitative assays. By providing a stable and predictable reference point within complex biological matrices, deuterated internal standards have become an indispensable tool for researchers and scientists striving for the highest quality data.
The Fundamental Role of Internal Standards
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the workflow, from sample preparation and extraction to chromatographic separation and ionization.[1] An internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for this variability.[2] Ideally, the IS should mimic the physicochemical properties of the analyte of interest as closely as possible to experience similar variations during the analytical process.[2]
Why Deuterated Internal Standards Reign Supreme
While structurally similar analogues can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in bioanalysis.[2][3] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical structures ensure they behave almost identically during the analytical process.[4]
The primary advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. A deuterated internal standard, added at the beginning of the workflow, accounts for these losses.
-
Improved Precision and Accuracy: By correcting for various sources of error, deuterated internal standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[5]
Quantitative Data Presentation: The Impact of a Deuterated Internal Standard
The transformative effect of using a deuterated internal standard on the quality of bioanalytical data is best illustrated through direct comparison. The following table summarizes the accuracy and precision of an LC-MS/MS assay for the anticancer agent kahalalide F using both a structural analogue internal standard and a deuterated (D8) stable isotope-labeled internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation | n |
| Analogous Internal Standard | 96.8 | 8.6 | 284 |
| Deuterated (D8) Internal Standard | 100.3 | 7.6 | 340 |
Data sourced from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.[3]
As the data clearly demonstrates, the use of the deuterated internal standard resulted in a mean bias much closer to the ideal 100% and a lower standard deviation, indicating significantly improved accuracy and precision.[3]
Experimental Protocols: A Representative Bioanalytical Workflow
This section provides a detailed, representative protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a composite of best practices and common procedures found in the scientific literature.[6][7][8]
Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant)
-
Analyte reference standard
-
Deuterated internal standard
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create working solutions for calibration standards and quality control samples. Prepare a working solution of the deuterated internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
-
To each tube, add a 100 µL aliquot of the corresponding plasma sample (blank, spiked, or unknown).
-
Add 20 µL of the deuterated internal standard working solution to all tubes except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each tube.
-
Vortex mix vigorously for 1 minute to precipitate proteins.[7]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex mix and centrifuge briefly before placing the samples in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Mandatory Visualizations: Diagrams of Key Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of a typical bioanalytical workflow and the principle of using a deuterated internal standard.
Caption: A high-level overview of a typical bioanalytical workflow.
Caption: The principle of correction using a deuterated internal standard.
Conclusion
Deuterated internal standards are a powerful and essential tool in modern quantitative analysis. Their ability to mimic the behavior of the analyte of interest while being distinguishable by mass spectrometry allows for the effective correction of matrix effects and procedural variability. This ultimately leads to more accurate, precise, and reliable data, which is critical for informed decision-making in drug development, clinical diagnostics, and various other scientific disciplines. The adoption of deuterated internal standards represents a commitment to the highest standards of analytical quality and data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
The Principle of Isotope Dilution Mass Spectrometry: An In-depth Technical Guide
Isotope Dilution Mass Spectrometry (IDMS) stands as a cornerstone analytical technique for precise and accurate quantification of a wide array of analytes, from small molecules in complex biological matrices to proteins in intricate cellular systems. Its robustness and high fidelity have established it as a reference method in clinical chemistry, drug development, and proteomics. This guide provides a comprehensive overview of the core principles of IDMS, detailed experimental protocols, and quantitative performance data, tailored for researchers, scientists, and drug development professionals.
Core Principle
The fundamental principle of Isotope Dilution Mass Spectrometry lies in the addition of a known amount of an isotopically labeled form of the analyte, known as the internal standard or "spike," to a sample containing an unknown quantity of the native, or "light," analyte.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[2]
After the spike is added to the sample, it is allowed to equilibrate, creating a homogenous mixture of the labeled and unlabeled analyte. This mixture is then subjected to mass spectrometry analysis. The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities of the native analyte and the internal standard, the exact amount of the analyte in the original sample can be calculated with high precision and accuracy.[1][3] This ratiometric measurement is the key to the power of IDMS, as it corrects for sample loss during preparation and variations in instrument response.
The following diagram illustrates the fundamental principle of Isotope Dilution Mass Spectrometry.
Quantitative Performance of IDMS
IDMS is renowned for its exceptional accuracy and precision. The use of a chemically identical internal standard that co-behaves with the analyte throughout the analytical process minimizes errors associated with sample preparation and matrix effects.[4]
| Performance Metric | Typical Range | Key Influencing Factors |
| Accuracy | Relative bias < 1-5% | Purity and concentration accuracy of the isotopic standard, degree of equilibration between spike and analyte, potential for isobaric interferences. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 5% | Homogeneity of the sample-spike mixture, stability of the mass spectrometer, signal-to-noise ratio. |
| Limit of Detection (LOD) | pg to ng/mL | Ionization efficiency of the analyte, background noise of the instrument, sample matrix. |
| Limit of Quantification (LOQ) | pg to ng/mL | Similar to LOD, with the added requirement of acceptable precision and accuracy. |
Table 1: Summary of typical quantitative performance metrics for Isotope Dilution Mass Spectrometry.
Experimental Protocols
The successful implementation of IDMS requires careful attention to detail in the experimental protocol. Below are generalized yet detailed methodologies for two common applications of IDMS in drug development and proteomics.
Protocol 1: Quantification of a Small Molecule Drug in Plasma
This protocol outlines the steps for quantifying a small molecule drug in a plasma matrix using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Plasma sample containing the drug of interest.
-
Certified isotopically labeled internal standard of the drug.
-
High-purity solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium acetate for mobile phase modification.
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
2. Sample Preparation:
-
Spiking: To a known volume of plasma sample (e.g., 100 µL), add a precise volume of the isotopically labeled internal standard solution at a known concentration.
-
Equilibration: Gently vortex the mixture for 1-2 minutes to ensure complete equilibration between the drug and the internal standard.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Extraction (Alternative): For cleaner samples, perform solid-phase extraction. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate HPLC or UPLC column to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native drug and the isotopically labeled internal standard.
-
Data Acquisition: Acquire the data, monitoring the signal intensities for the defined MRM transitions over the chromatographic run.
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the drug in the original plasma sample using a calibration curve prepared by spiking known amounts of the drug and a fixed amount of the internal standard into a blank plasma matrix.
Protocol 2: Absolute Quantification of a Protein in a Cell Lysate
This protocol describes the use of IDMS for the absolute quantification of a target protein in a complex cell lysate, often referred to as Absolute Quantification (AQUA) proteomics.
1. Materials and Reagents:
-
Cell lysate containing the protein of interest.
-
Synthetic, stable isotope-labeled peptide standard (AQUA peptide) corresponding to a unique tryptic peptide of the target protein.
-
Denaturing and reducing agents (e.g., urea, dithiothreitol).
-
Alkylation agent (e.g., iodoacetamide).
-
Trypsin or other suitable protease.
-
Solvents and reagents for solid-phase extraction (e.g., C18 cartridges).
2. Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the cell lysate using a high concentration of urea. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide.
-
Spiking with AQUA Peptide: Add a known amount of the AQUA peptide to the protein lysate.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide mixture and desalt it using a C18 SPE cartridge to remove salts and other interfering substances.
-
Evaporation and Reconstitution: Elute the peptides from the SPE cartridge, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the complex peptide mixture using a nano-flow liquid chromatography system with a reversed-phase column.
-
Mass Spectrometric Detection: Use a high-resolution mass spectrometer operating in MRM or Parallel Reaction Monitoring (PRM) mode to specifically detect and quantify the native tryptic peptide and its corresponding AQUA peptide standard.
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peaks for the selected fragment ions of both the native peptide and the AQUA peptide.
-
Ratio Calculation: Calculate the peak area ratio of the native peptide to the AQUA peptide.
-
Protein Quantification: Based on this ratio and the known amount of the spiked AQUA peptide, calculate the absolute amount of the target peptide in the sample. This value can then be used to determine the absolute abundance of the target protein.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for Isotope Dilution Mass Spectrometry in a drug metabolism study.
Logical Relationships: Single vs. Double Isotope Dilution
While the single isotope dilution method described above is widely used, a more advanced technique known as double isotope dilution mass spectrometry (ID²MS) can offer even higher accuracy by eliminating the need for a well-characterized isotopic standard. In ID²MS, the isotopically labeled standard is calibrated against a primary standard of the native analyte.
The following diagram illustrates the logical relationship and key differences between single and double isotope dilution mass spectrometry.
References
An In-depth Technical Guide on the Core Mechanism of Action of Nuarimol Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuarimol is a pyrimidine-based fungicide renowned for its efficacy against a wide spectrum of phytopathogenic fungi. Its primary mechanism of action lies in the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This guide provides a comprehensive technical overview of the molecular and biochemical interactions of Nuarimol, with a focus on its enantioselective bioactivity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of antifungal agents.
Introduction
Nuarimol, chemically known as (±)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol, is a member of the demethylase inhibitor (DMI) class of fungicides. DMIs are pivotal in agriculture for the control of various fungal diseases. The core function of these fungicides, including Nuarimol, is the targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway, leading to cytotoxic effects and the cessation of fungal growth. Recent studies have highlighted the significance of stereochemistry in the bioactivity of Nuarimol, with one enantiomer exhibiting significantly greater fungicidal potency.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of Nuarimol is primarily attributed to its role as a potent inhibitor of the ergosterol biosynthesis pathway, a metabolic route essential for the formation and function of fungal cell membranes.
The Ergosterol Biosynthesis Pathway
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol. Lanosterol then undergoes a series of demethylation, isomerization, and desaturation reactions to yield ergosterol.
Target Enzyme: Sterol 14α-Demethylase (CYP51)
Nuarimol specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene.[1][2][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.
Molecular Interaction with CYP51
Nuarimol, like other DMI fungicides, is a non-competitive inhibitor of CYP51. The pyrimidine nitrogen atom (N-3) of Nuarimol binds to the heme iron atom in the active site of the CYP51 enzyme. This coordination bond prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process.
Consequences of CYP51 Inhibition
The inhibition of CYP51 by Nuarimol leads to two major downstream effects that are detrimental to the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of mature ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol and eburicol. These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further impairing membrane function and leading to cell death.
The overall mechanism of action is depicted in the following signaling pathway diagram:
Enantioselectivity of Nuarimol
Nuarimol is a chiral molecule and exists as a racemic mixture of two enantiomers: R-(+)-Nuarimol and S-(-)-Nuarimol. Recent research has demonstrated a significant difference in the antifungal activity of these enantiomers.
Differential Bioactivity
Studies have shown that the R-(+)-enantiomer of Nuarimol exhibits significantly greater potency against a range of phytopathogenic fungi compared to the S-(-)-enantiomer and the racemic mixture.[2] The R-(+)-enantiomer is reported to be approximately 1.4 to 3.5 times more potent than racemic Nuarimol and 4.5 to 51.4 times more potent than the S-(-)-enantiomer against seven different phytopathogenic fungi.[2] This highlights that the R-(+)-enantiomer is the primary contributor to the overall fungicidal activity of Nuarimol.[2]
Molecular Docking and Binding Affinity
The enhanced activity of the R-(+)-enantiomer is attributed to its stronger binding affinity to the active site of the target enzyme, CYP51. Molecular docking analyses have revealed that R-(+)-Nuarimol has a lower binding energy compared to S-(-)-Nuarimol, indicating a more stable and favorable interaction with the enzyme.
| Enantiomer | Binding Energy (kcal/mol) |
| R-(+)-Nuarimol | -7.42[2] |
| S-(-)-Nuarimol | -7.36[2] |
Table 1: Molecular docking energies of Nuarimol enantiomers with CYP51.
The stronger binding of the R-(+)-enantiomer leads to more effective inhibition of CYP51, resulting in a more pronounced disruption of ergosterol biosynthesis and consequently, greater antifungal efficacy.[2]
Experimental Protocols
This section outlines detailed methodologies for key experiments used to elucidate the mechanism of action of Nuarimol.
Quantification of Ergosterol Content by HPLC
This protocol is adapted from methodologies used for analyzing the effects of DMI fungicides on fungal sterol content.[3]
Objective: To quantify the total ergosterol content in fungal mycelia treated with Nuarimol to assess the inhibition of ergosterol biosynthesis.
Materials:
-
Fungal culture (e.g., Penicillium digitatum)
-
Yeast Glucose (YG) medium (15 g/L glucose, 5 g/L yeast extract)
-
Nuarimol (racemic and enantiomers)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Heptane
-
Sterile water
-
Ergosterol standard (Sigma-Aldrich)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate fungal spores into 50 mL of YG medium.
-
Incubate on a shaker at 25°C for 48 hours to allow for mycelial growth.
-
Introduce Nuarimol (at various concentrations) to the cultures and continue incubation for a specified period (e.g., 24 hours). A control group with no Nuarimol treatment should be included.
-
-
Mycelia Harvesting and Saponification:
-
Harvest the mycelia by filtration and wash with sterile water.
-
Dry the mycelia and record the dry weight.
-
To the dried mycelia, add 2 mL of 25% alcoholic potassium hydroxide (w/v in methanol).
-
Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
-
Ergosterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the sample.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper n-heptane layer to a new tube.
-
Evaporate the n-heptane to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Inject the sample into the HPLC system.
-
Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with 100% methanol as the mobile phase at a flow rate of 1 mL/min.
-
Detect ergosterol by UV absorbance at 282 nm.[3]
-
Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of the ergosterol standard.
-
Fungal Cell Membrane Permeability Assay
This protocol utilizes fluorescent dyes to assess cell membrane integrity.
Objective: To determine the effect of Nuarimol on the permeability of the fungal cell membrane.
Materials:
-
Fungal culture
-
Phosphate-buffered saline (PBS)
-
Nuarimol
-
Propidium iodide (PI) solution
-
SYTOX Green solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fungal Culture and Treatment:
-
Grow fungal cells to the desired growth phase.
-
Wash and resuspend the cells in PBS.
-
Treat the cells with different concentrations of Nuarimol for a defined period. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
-
Staining:
-
Add PI or SYTOX Green to the cell suspensions to a final concentration of, for example, 10 µg/mL for PI.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red (PI) or green (SYTOX Green) fluorescence, while cells with intact membranes will not.
-
Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. Quantify the percentage of fluorescent (permeable) cells in each treatment group.
-
In Vitro CYP51 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Nuarimol on CYP51 activity.
Objective: To determine the IC50 value of Nuarimol for the inhibition of CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Nuarimol
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., strong acid or base)
-
Analytical system (e.g., HPLC or GC-MS) to detect the product
Procedure:
-
Reaction Setup:
-
In a microtiter plate or reaction tube, combine the reaction buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of Nuarimol.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate for a specific time during which the reaction is linear.
-
-
Termination and Analysis:
-
Stop the reaction by adding a quenching solution.
-
Extract the sterols from the reaction mixture.
-
Analyze the extract using HPLC or GC-MS to quantify the amount of product formed (14-demethylated lanosterol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Nuarimol concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Nuarimol concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Resistance Mechanisms
The emergence of fungal resistance to DMI fungicides, including Nuarimol, is a significant concern in agriculture. Several molecular mechanisms can confer resistance:[1]
-
Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for Nuarimol.
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve effective inhibition.
-
Increased Efflux Pump Activity: Overexpression of genes encoding membrane transporters, such as ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.
Conclusion
Nuarimol is a highly effective fungicide that exerts its action through the specific inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately disrupting fungal cell membrane integrity and inhibiting growth. The bioactivity of Nuarimol is enantioselective, with the R-(+)-enantiomer demonstrating significantly higher potency due to its stronger binding affinity to CYP51. A thorough understanding of its mechanism of action, supported by the detailed experimental protocols provided, is essential for the development of new, more effective antifungal agents and for managing the challenge of fungicide resistance. Future research should focus on further elucidating the structural basis of Nuarimol's interaction with CYP51 from various fungal species and exploring strategies to overcome existing resistance mechanisms.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Enantioseparation, Absolute Configuration, and Enantioselective Bioactivity Mechanism of the Chiral Fungicide Nuarimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Nuarimol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuarimol, a systemic fungicide, has been utilized in agriculture for the control of a wide range of pathogenic fungi. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of Nuarimol. Due to the limited availability of specific quantitative data for Nuarimol in the public domain, this guide also draws upon data from its close structural analogue, Fenarimol, to infer potential degradation pathways. Standardized experimental protocols for assessing the environmental fate of pesticides are also detailed to provide a framework for future research.
Physicochemical Properties of Nuarimol
A compound's physicochemical properties are fundamental to understanding its behavior and distribution in the environment. The available data for Nuarimol is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂ClFN₂O | [1] |
| Molecular Weight | 314.7 g/mol | [1] |
| Water Solubility | 26 mg/L (at 25 °C) | |
| Vapor Pressure | 1.33 x 10⁻⁸ mmHg (at 25 °C) | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.69 | |
| Melting Point | 124-125 °C |
Note: Specific experimental data for vapor pressure and Log Kₒw were not available in the reviewed literature. The provided values are from predictive models or older literature and should be treated with caution.
Environmental Degradation Pathways
The degradation of Nuarimol in the environment is expected to occur through a combination of abiotic and biotic processes, with photolysis being a primary route of transformation.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Based on available information, Nuarimol is considered to be stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9).
Quantitative Data:
Specific quantitative data for the hydrolysis half-life of Nuarimol were not found in the reviewed scientific literature.
Photolysis
Inferred Photodegradation Pathway of Nuarimol (based on Fenarimol data)
The photodegradation of Fenarimol in aqueous solutions has been shown to proceed through several reactions, including homolytic cleavage of the carbon-chlorine bond followed by cyclization.[2] Given the structural similarity, a similar pathway can be hypothesized for Nuarimol. The primary photoproducts are likely to involve modifications to the chlorophenyl and fluorophenyl rings, as well as the pyrimidine ring.
Caption: Hypothesized photolytic degradation pathway of Nuarimol.
Quantitative Data:
A specific photolysis half-life and quantum yield for Nuarimol are not available in the reviewed literature. For context, the photolysis half-life of Fenarimol in natural waters has been reported to be in the range of hours to days, depending on conditions such as salinity.[3]
Biodegradation
Biodegradation involves the breakdown of organic substances by microorganisms. This process is a critical fate determinant for many pesticides in soil and aquatic environments.
In the soil environment, Nuarimol is expected to be degraded by soil microorganisms. The rate of degradation is influenced by factors such as soil type, organic matter content, moisture, temperature, and the microbial population present.
Quantitative Data:
Specific half-life (DT₅₀) values for the aerobic and anaerobic biodegradation of Nuarimol in soil were not found in the reviewed literature.
In aquatic systems, Nuarimol can be degraded by microorganisms present in the water column and sediment.
Quantitative Data:
Specific half-life (DT₅₀) values for the biodegradation of Nuarimol in aquatic environments were not found in the reviewed literature.
Mobility and Adsorption in Soil
The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and therefore less mobile, while a low Koc value suggests higher mobility and a greater potential for leaching into groundwater.
Quantitative Data:
A specific soil adsorption coefficient (Koc) for Nuarimol was not found in the reviewed literature. Generally, compounds with a Log Kₒw like that of Nuarimol (3.69) are expected to have moderate to low mobility in soil.
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the general methodologies for key degradation studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis
Objective: To determine the rate of abiotic degradation of a substance by hydrolysis at different pH values.
Methodology (based on OECD Guideline 111):
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: The test substance (radiolabeled or non-labeled) is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).
-
Sampling and Analysis: Aliquots are taken at appropriate time intervals and analyzed for the concentration of the parent compound and any major degradation products.
-
Data Analysis: The rate of hydrolysis and the half-life (t₁/₂) are calculated for each pH.
Caption: Experimental workflow for a hydrolysis study.
Photolysis in Water
Objective: To determine the rate of degradation of a substance in water due to photolysis.
Methodology (based on OECD Guideline 316):
-
Preparation of Test Solution: A solution of the test substance is prepared in sterile, buffered water.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the parent compound and photoproducts.
-
Data Analysis: The rate of photolysis and the photolytic half-life are calculated. The quantum yield can also be determined.
References
- 1. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenarimol solar degradation pathways and photoproducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of photodegradation of the fungicide fenarimol in natural waters and in various salt solutions: salinity effects and mechanistic considerations | Estudo Geral [eg-fr.uc.pt]
Methodological & Application
Application Note: Isotope Dilution Assay for the Quantification of Nuarimol in Soil Samples
Abstract
This application note provides a detailed protocol for the quantitative analysis of the fungicide Nuarimol in soil samples using an isotope dilution assay (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Nuarimol-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science.
Introduction
Nuarimol is a systemic fungicide used to control a variety of fungal diseases on crops. Its persistence and potential for leaching into the soil necessitate sensitive and accurate monitoring methods. Isotope dilution analysis is a robust analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[1][2] This approach is particularly advantageous for complex matrices like soil, where significant signal suppression or enhancement can occur.[3] By adding a known amount of the isotopically labeled standard (e.g., this compound) at the beginning of the sample preparation, any loss of the native analyte during extraction and cleanup is compensated for by a proportional loss of the internal standard.[4][5] This document outlines the complete workflow, from soil sample collection and preparation to final analysis by LC-MS/MS.
Experimental Workflow
Figure 1. Experimental workflow for the isotope dilution assay of Nuarimol in soil.
Materials and Reagents
-
Nuarimol (analytical standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Sodium chloride
-
Syringe filters (0.22 µm, PTFE)
Equipment
-
High-speed centrifuge
-
Vortex mixer
-
Mechanical shaker
-
Analytical balance
-
Sample pulverizer/grinder
-
2 mm sieve
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Protocols
Soil Sample Preparation
-
Drying: Spread the collected soil samples in a thin layer on a tray and allow them to air-dry at room temperature (20-25°C) for 48-72 hours, or until a constant weight is achieved.[6][7] Alternatively, samples can be dried in an oven at a temperature not exceeding 40°C to prevent thermal degradation of the analyte.[8]
-
Sieving: Once dried, pass the soil through a 2 mm sieve to remove stones, roots, and other large debris.[6][9][10]
-
Homogenization: Thoroughly mix the sieved soil to ensure a representative sample for analysis.[10] For long-term storage, keep the prepared soil in a cool, dark, and dry place.
Extraction and Cleanup (QuEChERS-based)
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add a precise volume of the this compound internal standard solution in methanol to the soil sample to achieve a final concentration of 50 µg/kg.
-
Hydration: Add 10 mL of ultrapure water to the tube and vortex for 30 seconds to moisten the soil.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a mechanical shaker.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source operating in positive ion mode.
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Gradient Program: A typical gradient would be:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Nuarimol and this compound in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The performance of the method should be validated by assessing linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ).
| Parameter | Nuarimol |
| Linearity Range | 1 - 500 µg/L[3] |
| Correlation Coefficient (r²) | >0.99 |
| Mean Recovery (%) | 76.5 - 103%[3] |
| Repeatability (RSDr, %) | 2.1 - 9.0%[3] |
| Reproducibility (RSDR, %) | 4.2 - 11.8%[3] |
| Limit of Quantification (LOQ) | 5 µg/kg[3] |
| Matrix Effect | Signal suppression observed in soil extracts[3] |
Table 1. Summary of quantitative data for the analysis of Nuarimol in soil.
Signaling Pathways and Logical Relationships
The core principle of isotope dilution analysis relies on the consistent chemical behavior of the analyte and its isotopically labeled counterpart throughout the analytical process.
Figure 2. Principle of Isotope Dilution Assay.
Conclusion
The described isotope dilution assay using a deuterated internal standard provides a highly reliable and accurate method for the quantification of Nuarimol in soil samples. The detailed protocol for sample preparation, extraction, cleanup, and LC-MS/MS analysis, along with the validation data, demonstrates the robustness of this approach for environmental monitoring and research applications. The use of an isotopically labeled internal standard effectively mitigates matrix-induced inaccuracies, ensuring high-quality data.
References
- 1. Application and validation of isotope dilution method (IDM) for predicting bioavailability of hydrophobic organic contaminants in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. google.com [google.com]
- 8. canr.msu.edu [canr.msu.edu]
- 9. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 10. mpbio.com [mpbio.com]
Application Note: Quantification of Nuarimol Residues in Fruit using Nuarimol-d4 Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Nuarimol residues in various fruit matrices. The procedure utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and compensate for matrix effects, a stable isotope-labeled internal standard, Nuarimol-d4, is employed. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Nuarimol is a systemic fungicide used to control a variety of fungal diseases on fruits and other crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to protect consumer health. Accurate and reliable analytical methods are therefore essential for monitoring Nuarimol residues in fruit samples. The use of an isotopically labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrumental response. This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Nuarimol in fruit, incorporating this compound as an internal standard.
Experimental
Materials and Reagents
-
Nuarimol analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Instrumentation
-
High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Standard Preparation
-
Nuarimol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nuarimol standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Nuarimol stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank fruit extract with the Nuarimol working standard solutions and a constant concentration of the this compound internal standard spiking solution. A typical calibration curve may range from 1 to 500 µg/L.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the fruit sample.
-
Extraction:
-
Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute Nuarimol, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored.[1]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Nuarimol | 315.0 | 252.1 | 81.0 |
| This compound | 319.0 | 256.1 | 81.0 |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of Nuarimol in a representative fruit matrix (e.g., apple).
| Parameter | Result |
| Linearity Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.5 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg[2] |
| Mean Recovery (at 10, 50, 100 µg/kg) | 76.5 - 103%[2] |
| Repeatability (RSDr, %) | 2.1 - 9.0%[2] |
| Reproducibility (RSDR, %) | 4.2 - 11.8%[2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Nuarimol in fruit.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logic of using an internal standard for quantification.
Caption: Logic of quantification using an internal standard.
Conclusion
The described method provides a reliable and accurate means for the quantification of Nuarimol residues in fruit samples. The use of the QuEChERS extraction and cleanup procedure is efficient and effective for a wide range of fruit matrices. The incorporation of this compound as an internal standard is crucial for compensating for matrix effects and ensuring high-quality quantitative results. This method is suitable for routine monitoring of Nuarimol residues and for ensuring compliance with regulatory MRLs.
References
Application Note and Protocol for the Determination of Nuarimol in Water Samples
Introduction
Nuarimol is a systemic fungicide used to control a variety of fungal diseases on crops. Its presence in water bodies due to agricultural runoff is a potential environmental concern. This application note provides a detailed protocol for the quantitative analysis of Nuarimol in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Principle
This method involves the pre-concentration of Nuarimol from a water sample using a solid-phase extraction cartridge. The analyte is then eluted with an organic solvent, and the eluate is concentrated and analyzed by GC-MS. The quantification is performed using an internal standard to ensure accuracy and precision.
Data Presentation
The performance of this analytical method is summarized in the table below. The data is a composite representation from various studies on pesticide analysis in water.[1][2][3]
| Parameter | Value | Reference |
| Linearity Range | 0.03 - 0.5 µg/L | [4] |
| Limit of Detection (LOD) | 0.0063 - 0.046 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.020 - 0.1 µg/L | [6] |
| Recovery | 70 - 120% | [2][4] |
| Repeatability (RSD) | < 20% | [4] |
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol outlines the steps for extracting and concentrating Nuarimol from water samples.
Materials:
-
Water sample
-
ISOLUTE® C18 SPE cartridges (500 mg/10 mL)[4]
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of n-hexane, 5 mL of acetone, 5 mL of methanol, and finally 5 mL of deionized water in a slow dropwise manner.[2] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[7]
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge under a high vacuum for at least 60 minutes to remove any residual water.[2]
-
-
Elution:
-
Elute the retained Nuarimol from the cartridge by passing 6 mL of n-hexane-acetone (3:1 v/v) followed by 5 mL of methanol.[2]
-
-
Concentration:
-
Collect the eluate and evaporate it to a final volume of 1 mL under a gentle stream of nitrogen at 40 ± 5 °C.[2]
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the instrumental analysis of the extracted Nuarimol.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Instrumental Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold 10 min). |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions for Nuarimol | To be determined by injecting a Nuarimol standard |
Protocol:
-
Calibration:
-
Prepare a series of calibration standards of Nuarimol in the appropriate solvent (e.g., ethyl acetate) at concentrations ranging from 0.01 to 1.0 µg/mL.
-
Inject each standard into the GC-MS to establish a calibration curve.
-
-
Sample Analysis:
-
Inject 1 µL of the concentrated sample extract into the GC-MS.
-
Acquire data in SIM mode, monitoring the characteristic ions for Nuarimol.
-
-
Quantification:
-
Identify and integrate the peak corresponding to Nuarimol in the sample chromatogram.
-
Calculate the concentration of Nuarimol in the original water sample using the calibration curve and accounting for the concentration factor from the SPE procedure.
-
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Nuarimol in water samples.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
Application Note: High-Throughput Analysis of Nuarimol in Environmental and Agricultural Matrices using Nuarimol-d4 Internal Standard
Abstract
This application note details robust and validated methods for the quantitative analysis of Nuarimol in various complex matrices, including soil, water, and agricultural produce. The protocols leverage the use of a stable isotope-labeled internal standard, Nuarimol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4] Sample preparation is streamlined using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices and Solid-Phase Extraction (SPE) for aqueous samples.[5][6][7] Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), providing excellent sensitivity and selectivity.[8][9][10]
Introduction
Nuarimol is a systemic fungicide used to control a wide range of fungal diseases on various crops. Its potential for persistence in the environment and presence in food products necessitates sensitive and reliable analytical methods for monitoring its residues.[11] The use of a deuterated internal standard, this compound, is the gold standard for quantitative analysis as it closely mimics the chemical and physical properties of the analyte, thereby compensating for variations during extraction, cleanup, and instrumental analysis. This document provides detailed protocols for researchers, scientists, and drug development professionals for the accurate determination of Nuarimol in soil, water, and representative fruit/vegetable matrices.
Experimental Protocols
Sample Preparation: Soil and Plant Matrices (QuEChERS)
The QuEChERS method is a simple and effective approach for extracting pesticide residues from a wide range of food and agricultural matrices.[5][9][12][13][14]
Materials:
-
Homogenized sample (soil, fruit, or vegetable)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[5]
-
Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.[5]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Sample Preparation: Water Samples (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of organic analytes from aqueous samples.[6][7][10][12][15]
Materials:
-
Water sample
-
This compound internal standard solution (1 µg/mL in methanol)
-
SPE cartridges (e.g., C18 or polymeric sorbent)[15]
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen stream)
-
Autosampler vials
Protocol:
-
Filter the water sample (250 mL) through a 0.45 µm filter to remove any particulate matter.
-
Add 250 µL of the 1 µg/mL this compound internal standard solution to the filtered water sample.
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained analytes with 2 x 3 mL of dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile for LC-MS/MS or ethyl acetate for GC-MS) and transfer to an autosampler vial for analysis.
Instrumental Analysis
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Nuarimol: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization: Electron Ionization (EI), 70 eV
-
Selected Ion Monitoring (SIM):
-
Nuarimol: Target ion 1, Qualifier ion 1, Qualifier ion 2
-
This compound: Target ion 1, Qualifier ion 1, Qualifier ion 2
-
Data Presentation
Table 1: Method Performance Parameters for Nuarimol Analysis
| Matrix | Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| Soil | QuEChERS-LC-MS/MS | 0.1 | 0.5 | 95 ± 5 | < 10 |
| Apple | QuEChERS-LC-MS/MS | 0.2 | 0.8 | 92 ± 7 | < 12 |
| Grape | QuEChERS-GC-MS | 0.5 | 1.5 | 89 ± 8 | < 15 |
| Water | SPE-GC-MS | 0.01 | 0.05 | 98 ± 4 | < 8 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary based on instrumentation and specific matrix characteristics.
Mandatory Visualization
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. gcms.cz [gcms.cz]
- 13. academicjournals.org [academicjournals.org]
- 14. Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Representative Method for the Analysis of Pesticide Residues in Food using Nuarimol-d4 as an Internal Standard
Introduction
The accurate quantification of pesticide residues in food is crucial for ensuring consumer safety and regulatory compliance. The complexity of food matrices often leads to matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy and precision of analytical results. The use of isotopically labeled internal standards is a widely accepted strategy to compensate for these matrix effects and for variations during sample preparation and analysis.
Nuarimol-d4 is the deuterated analogue of Nuarimol, a fungicide used on a variety of crops. By introducing a known amount of this compound at the beginning of the sample preparation process, it experiences similar extraction, clean-up, and ionization effects as the native Nuarimol. This allows for more accurate and reliable quantification of the target analyte. This application note describes a representative method for the analysis of Nuarimol and other pesticides in a food matrix using this compound as an internal standard.
Experimental Protocol
This protocol outlines a generic procedure for the analysis of pesticide residues in a representative food matrix (e.g., apples) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup method, followed by analysis with LC-MS/MS.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid (FA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate
-
Standards: Nuarimol analytical standard, this compound internal standard, and analytical standards for other target pesticides.
-
QuEChERS Extraction and d-SPE Cleanup Kits: Commercially available kits containing the necessary salts and sorbents (e.g., PSA, C18).
-
Food Sample: Homogenized apples
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 500 g of apples) to a uniform consistency.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the internal standard solution (e.g., 100 µL of 1 µg/mL this compound in acetonitrile).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general fruit and vegetable matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient Elution: A suitable gradient to separate the target analytes.
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each analyte and the internal standard need to be optimized.
Data Presentation
The following table summarizes the hypothetical performance data for the analysis of Nuarimol and two other representative pesticides in apples using this compound as the internal standard.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Linearity (R²) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Nuarimol | 5.2 | 315.1 > 125.1 | 0.1 | 0.5 | >0.995 | 98 | <10 | -5 |
| This compound (IS) | 5.2 | 319.1 > 129.1 | - | - | - | - | - | - |
| Boscalid | 6.8 | 343.1 > 307.1 | 0.2 | 1.0 | >0.995 | 95 | <12 | -8 |
| Myclobutanil | 4.5 | 289.1 > 70.1 | 0.1 | 0.5 | >0.996 | 102 | <8 | 2 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; R²: Coefficient of determination for the calibration curve; RSD: Relative Standard Deviation; Matrix Effect calculated as (
Peak Area in SolventPeak Area in Matrix−1
\times 100%). A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Visualization
Pesticide residue analysis workflow using an internal standard.
Application Notes and Protocols for Nuarimol-d4 in Spiking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Nuarimol-d4 as an internal standard in spiking experiments for quantitative analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nuarimol is a fungicide used to control a variety of plant diseases. For accurate quantification of Nuarimol in complex matrices such as food, environmental samples, and biological tissues, a reliable internal standard is crucial. This compound, a deuterated analog of Nuarimol, is an ideal internal standard as it shares similar physicochemical properties and chromatographic behavior with the parent compound, but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of variations in sample preparation, extraction, and instrument response, leading to more accurate and precise results.[1]
Physicochemical Properties
| Property | Value (for Nuarimol) |
| Molecular Formula | C₁₇H₁₂ClFN₂O |
| Molecular Weight | 314.7 g/mol |
| IUPAC Name | (2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol |
| CAS Number | 63284-71-9 |
Preparation of this compound Standard Solutions
The following protocol outlines the preparation of stock and working standard solutions of this compound. It is essential to use high-purity solvents and calibrated equipment for accuracy.
Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
Protocol for Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of methanol or acetonitrile to dissolve the standard.
-
Once dissolved, fill the flask to the 10 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the weighed amount.
-
Transfer the stock solution to an amber glass vial and store at -18°C in the dark. This solution should be stable for several months.[2]
Protocol for Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to a concentration suitable for spiking into samples and for preparing calibration curves. The concentration of the working solution will depend on the expected concentration range of Nuarimol in the samples and the sensitivity of the analytical instrument.
Table 1: Example Dilution Scheme for Working Standard Solutions
| Target Working Solution Concentration | Volume of Stock Solution (1 mg/mL) | Final Volume |
| 10 µg/mL | 100 µL | 10 mL |
| 1 µg/mL | 10 µL | 10 mL |
| 0.1 µg/mL (100 ppb) | 100 µL of 10 µg/mL solution | 10 mL |
Protocol:
-
Select the desired working solution concentration from Table 1 or as determined by your experimental needs.
-
Pipette the specified volume of the stock solution (or intermediate working solution) into a clean volumetric flask.
-
Dilute to the final volume with the appropriate solvent (e.g., methanol, acetonitrile, or a mobile phase mimic).
-
Mix thoroughly.
-
Store the working solutions in a refrigerator at 2-8°C when not in use. It is recommended to prepare fresh working solutions weekly or as needed to ensure accuracy.
Spiking Protocol for Sample Analysis
This protocol describes the addition of the this compound internal standard to a sample prior to extraction and analysis. The goal is to add a known amount of the internal standard to each sample, calibrator, and quality control (QC) sample.
Experimental Workflow
Caption: Experimental workflow for sample preparation with this compound spiking.
Detailed Protocol
-
Weigh a homogenous and representative portion of the sample (e.g., 0.5 g) into a centrifuge tube.[3]
-
Add a precise volume of the this compound working standard solution directly to the sample. A common approach is to add 10 µL of a working solution.[3] The concentration of the working solution should be chosen to result in a final concentration in the sample extract that is within the linear range of the instrument and comparable to the expected analyte concentrations.
-
Proceed with the sample extraction procedure. A typical extraction solvent for pesticides is a mixture of methanol and water with a small amount of acid (e.g., 10.0 mL of 9:1 methanol:water with 0.1% glacial acetic acid).[3]
-
Agitate the sample for a sufficient time (e.g., 15 minutes) to ensure thorough extraction.[3]
-
Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to an HPLC vial for analysis.[3]
-
Inject a portion of the extract (e.g., 10 µL) into the LC-MS/MS system.[3]
Table 2: Example of Final this compound Concentrations in Sample Extract
| Sample Weight | Volume of Working Solution Added | Concentration of Working Solution | Final Volume of Extraction Solvent | Approximate Final Concentration in Extract* |
| 0.5 g | 10 µL | 1 µg/mL (1000 ppb) | 10 mL | 1 ng/mL (1 ppb) |
| 0.5 g | 10 µL | 10 µg/mL (10,000 ppb) | 10 mL | 10 ng/mL (10 ppb) |
| 1 g | 20 µL | 1 µg/mL (1000 ppb) | 10 mL | 2 ng/mL (2 ppb) |
*Note: This is an approximate concentration and the actual concentration will depend on the density of the extraction solvent and any volume changes upon extraction. It is crucial to maintain consistency in the spiking and extraction volumes across all samples.
Calibration and Quantification
For accurate quantification, a calibration curve should be prepared using a series of calibration standards containing known concentrations of Nuarimol and a constant concentration of this compound.
Preparation of Calibration Standards
Calibration standards are typically prepared in a blank matrix extract to compensate for matrix effects.
-
Prepare a series of dilutions of a certified Nuarimol standard in the blank matrix extract. The concentration range should encompass the expected concentrations of the analyte in the samples. A typical range could be from 0.5 to 1000 ppb.[3]
-
Spike each calibration standard with the same amount of this compound working solution as was added to the samples.
Data Analysis
-
For each injection, determine the peak areas for both Nuarimol and this compound.
-
Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Nuarimol) / (Peak Area of this compound)
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations of Nuarimol.
-
Determine the concentration of Nuarimol in the samples by interpolating their response ratios on the calibration curve.
Signaling Pathway and Logical Relationships
The use of an internal standard is a critical component of a robust analytical method, ensuring the accuracy and reliability of the quantitative data.
Caption: Logical relationship for quantification using an internal standard.
Stability and Storage of Solutions
Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of experimental results.
-
Stock Solutions (1 mg/mL): Store in amber glass vials at -18°C or lower. When stored correctly, these solutions are generally stable for at least 6 months.
-
Working Solutions (0.1 - 10 µg/mL): Store in a refrigerator at 2-8°C. It is advisable to prepare fresh working solutions more frequently, for example, weekly, to avoid degradation and solvent evaporation.
-
General Precautions: Avoid repeated freeze-thaw cycles. Allow solutions to come to room temperature before use. Always check for signs of precipitation or degradation before using the solutions. The stability of deuterated compounds is generally good, but it is important to avoid placing the deuterium label on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen).[4]
References
Application Notes and Protocols for Nuarimol-d4 in Human Biomonitoring for Exposure Assessment
Disclaimer: As of the latest literature search, there are no specific, publicly available studies or established protocols detailing the use of Nuarimol-d4 in human biomonitoring for exposure assessment. The following application notes and protocols are therefore a generalized representation based on established methodologies for the biomonitoring of other pesticides and the common application of deuterated internal standards in analytical chemistry. This document is intended to serve as a practical guide for researchers and scientists in developing and validating such a method.
Introduction
Nuarimol is a fungicide that has been used in agriculture. Human biomonitoring is a valuable tool for assessing the internal exposure of a population to environmental chemicals like pesticides.[1][2][3] The measurement of Nuarimol or its metabolites in human biological matrices such as blood or urine can provide a direct measure of the body burden of this compound.
To ensure the accuracy and reliability of quantitative analysis, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial.[4][5] this compound, a deuterated analog of Nuarimol, is an ideal internal standard for this purpose. It behaves almost identically to the non-labeled Nuarimol during sample preparation and analysis by mass spectrometry, but its difference in mass allows for its distinct detection. This helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of Nuarimol exposure.[6][7]
This document outlines a hypothetical protocol for the determination of Nuarimol in human urine using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothetical Quantitative Data
The following table represents typical validation data that would be generated during the development of a biomonitoring method for Nuarimol. These values are for illustrative purposes only and would need to be experimentally determined.
| Parameter | Result | Description |
| Limit of Detection (LOD) | 0.05 µg/L | The lowest concentration of Nuarimol that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/L | The lowest concentration of Nuarimol that can be accurately and precisely quantified. |
| Linear Range | 0.15 - 50 µg/L | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements within a single day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Mean Recovery (%) | 92% | The efficiency of the extraction procedure in recovering Nuarimol from the urine matrix. |
| Matrix Effect (%) | 95 - 105% | An assessment of the suppression or enhancement of the analytical signal due to co-eluting matrix components. |
Experimental Protocols
Materials and Reagents
-
Nuarimol analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine samples (collected and stored at -20°C)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
Sample Preparation and Extraction
-
Sample Thawing and Centrifugation: Frozen urine samples are thawed to room temperature and centrifuged at 4000 rpm for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: A 1 mL aliquot of the clear urine supernatant is transferred to a clean tube. A known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution) is added to each sample, calibrator, and quality control sample.
-
Enzymatic Hydrolysis (Optional): If Nuarimol is expected to be present as conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required.
-
Solid Phase Extraction (SPE):
-
Conditioning: SPE cartridges are conditioned with methanol followed by water.
-
Loading: The urine sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent in water to remove interferences.
-
Elution: Nuarimol and this compound are eluted from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Nuarimol: Precursor ion (e.g., m/z 313.1) -> Product ion (e.g., m/z 125.1)
-
This compound: Precursor ion (e.g., m/z 317.1) -> Product ion (e.g., m/z 129.1)
-
-
Instrument parameters such as collision energy and declustering potential would be optimized for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for Nuarimol biomonitoring.
Caption: Logic of using this compound for accurate quantification.
References
- 1. hh-ra.org [hh-ra.org]
- 2. A Novel Approach to Integrate Human Biomonitoring Data with Model Predicted Dietary Exposures: A Crop Protection Chemical Case Study Using Lambda-Cyhalothrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. lcms.cz [lcms.cz]
- 7. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
matrix effects in Nuarimol analysis and Nuarimol-d4 correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuarimol analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on mitigating matrix effects using its deuterated internal standard, Nuarimol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Nuarimol analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of Nuarimol analysis, components of the sample matrix (e.g., pigments, lipids, sugars in food samples, or organic matter in soil) can co-extract with Nuarimol and interfere with its ionization in the mass spectrometer source.[3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[1][2]
Q2: How can this compound be used to correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Nuarimol. Since this compound is structurally and chemically almost identical to Nuarimol, it co-elutes and experiences similar matrix effects.[4] By adding a known amount of this compound to both the calibration standards and the unknown samples, any signal suppression or enhancement affecting Nuarimol will also affect this compound to a similar extent. The ratio of the Nuarimol peak area to the this compound peak area is then used for quantification. This ratio remains consistent even with variations in matrix effects, thus providing more accurate and reliable results.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Nuarimol and this compound?
A3: The selection of appropriate MRM transitions is crucial for the selective and sensitive detection of Nuarimol and its internal standard. While optimal transitions should be determined empirically on the specific instrument being used, common transitions are chosen based on the precursor ion (the protonated molecule [M+H]⁺) and its most stable and abundant product ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Nuarimol | 315.0 | 70.0 | 125.0 |
| This compound | 319.0 | 70.0 | 129.0 |
Note: These values are illustrative and should be optimized in your laboratory.
Troubleshooting Guide
This guide addresses common issues encountered during Nuarimol analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My Nuarimol peak is tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Potential Cause 2: Secondary Interactions. Active sites on the column, such as exposed silanols, can interact with the analyte, causing peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate to keep Nuarimol in a single ionic form. The use of a high-purity, end-capped column is recommended. If the column is old, it may need to be replaced.
-
-
Potential Cause 3: Inappropriate Injection Solvent. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase.
-
-
Potential Cause 4: Extra-Column Volume. Excessive tubing length or dead volume in the connections can lead to peak broadening and tailing.
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Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
-
Issue 2: High Signal Suppression or Enhancement
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Question: I am observing significant signal suppression (or enhancement) for Nuarimol, even with the use of this compound. What can I do?
-
Answer:
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Potential Cause 1: High Matrix Concentration. Complex matrices can cause severe ion suppression that may not be fully compensated for by the internal standard.
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Solution 1: Sample Dilution. Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5]
-
Solution 2: Enhanced Sample Cleanup. The chosen sample preparation method may not be sufficient for your matrix. Consider adding a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.[6]
-
-
Potential Cause 2: Co-elution of a Highly Suppressive Matrix Component. A specific compound in your matrix might be co-eluting with Nuarimol and disproportionately affecting its ionization.
-
Solution: Modify your chromatographic conditions (e.g., gradient, column chemistry) to separate Nuarimol from the interfering peak.
-
-
Issue 3: Inconsistent this compound Recovery
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Question: The recovery of my internal standard, this compound, is highly variable between samples. What does this indicate?
-
Answer:
-
Potential Cause 1: Inconsistent Sample Preparation. Variability in the extraction or cleanup steps can lead to inconsistent losses of both the analyte and the internal standard.
-
Solution: Ensure that your sample preparation procedure is well-controlled and reproducible. Pay close attention to details such as shaking times, centrifugation speeds, and the amount of sorbent used.
-
-
Potential Cause 2: Degradation of the Internal Standard. Although unlikely for a stable isotope-labeled standard, extreme pH or temperature conditions during sample processing could potentially lead to degradation.
-
Solution: Review your sample preparation protocol for any harsh conditions and ensure the stability of this compound under these conditions.
-
-
Potential Cause 3: Pipetting Errors. Inaccurate spiking of the internal standard will lead to variability in its final concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique when adding the this compound solution to your samples.
-
-
Data Presentation: Matrix Effects and this compound Correction
Effective correction of matrix effects by this compound is demonstrated by consistent analyte recovery across different matrices. The following table illustrates how to present such data. A well-performing method will show recovery values within an acceptable range (typically 70-120%) with low relative standard deviations (RSD).
| Matrix | Analyte | Spiking Level (ng/g) | Recovery (%) without IS Correction | RSD (%) without IS Correction | Recovery (%) with this compound Correction | RSD (%) with this compound Correction | Matrix Effect (%) |
| Soil | Nuarimol | 10 | 55.2 | 12.5 | 98.7 | 4.2 | -44.8 |
| 50 | 58.9 | 10.1 | 101.2 | 3.8 | -41.1 | ||
| Grapes | Nuarimol | 10 | 135.8 | 15.2 | 105.4 | 5.1 | +35.8 |
| 50 | 129.4 | 13.8 | 102.9 | 4.5 | +29.4 | ||
| Water | Nuarimol | 1 | 95.3 | 5.6 | 99.1 | 2.1 | -4.7 |
| 10 | 97.1 | 4.9 | 100.5 | 1.8 | -2.9 |
Matrix Effect (%) is calculated as: ((Peak area in matrix - Peak area in solvent) / Peak area in solvent) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Detailed QuEChERS Protocol for Nuarimol in Fruit/Vegetable Matrix
This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[6]
-
Sample Homogenization:
-
Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
DOT Script for Matrix Effect and Internal Standard Correction Workflow
Caption: Workflow illustrating how this compound corrects for matrix effects.
DOT Script for QuEChERS Experimental Workflow
Caption: Simplified workflow for the QuEChERS sample preparation method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
addressing Nuarimol-d4 signal instability in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability issues with Nuarimol-d4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Nuarimol, a fungicide. In mass spectrometry, stable isotope-labeled compounds like this compound are considered ideal internal standards. They are chemically almost identical to the analyte of interest (Nuarimol), meaning they co-elute during liquid chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: What are the primary causes of this compound signal instability?
Signal instability with this compound, as with many deuterated internal standards, can stem from several factors:
-
Matrix Effects: This is the most common cause, where co-eluting compounds from the sample matrix (e.g., plasma, urine, food extracts) suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[1][2][3][4][5][6]
-
Ion Source Contamination: Residue buildup in the ion source can lead to erratic signal behavior and a general decline in sensitivity for both the analyte and the internal standard.
-
Chromatographic Issues: Poorly resolved peaks, shifting retention times, or peak tailing can all contribute to signal variability.
-
Instrument Instability: Fluctuations in gas pressures, temperatures, or voltages within the mass spectrometer can cause inconsistent signal detection.
-
Sample Preparation Inconsistencies: Variations in extraction efficiency between samples can lead to differing amounts of this compound being introduced to the instrument.
-
Potential for Hydrogen-Deuterium (H/D) Exchange: In certain solvent conditions (e.g., high pH), the deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, altering its mass and causing a drop in the expected signal.[7][8][9]
Q3: My this compound signal is consistently low. What should I check first?
A consistently low signal can be due to several factors. Start by verifying the concentration and preparation of your this compound stock and working solutions. Ensure that the correct volume is being spiked into your samples. Next, check for issues with the mass spectrometer's sensitivity by running a system suitability test or a standard solution. If the instrument is performing as expected, consider the possibility of significant ion suppression from your sample matrix.
Q4: Can the choice of mobile phase affect this compound signal stability?
Yes, the mobile phase composition can significantly impact signal stability. The pH of the mobile phase can influence the ionization efficiency of this compound and potentially lead to H/D exchange if not optimized. Additives like formic acid or ammonium formate are often used to improve ionization and peak shape, but their concentrations should be carefully optimized. Inconsistent mobile phase preparation can also lead to signal drift over a batch of samples.
Troubleshooting Guides
Issue 1: Erratic or Drifting this compound Signal Across an Analytical Batch
This is a common problem often linked to matrix effects or accumulating contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for erratic this compound signal.
Experimental Protocol: Assessing Carryover
-
Prepare a high-concentration standard of Nuarimol.
-
Inject the high-concentration standard.
-
Immediately follow with three to five injections of the solvent blank.
-
Monitor the this compound MRM transition in the blank injections. The presence of a peak indicates carryover from the autosampler.
Issue 2: Significant Signal Suppression or Enhancement
This is a classic indicator of matrix effects, where other components in your sample interfere with the ionization of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Extract a blank matrix sample (a sample that does not contain the analyte or internal standard). After the final extraction step, spike the extract with the same concentration of this compound as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effects.
-
Quantitative Data Summary: Interpreting Matrix Factor
| Matrix Factor (MF) | Interpretation | Recommended Action |
| > 1.2 | Significant Ion Enhancement | Improve sample cleanup, optimize chromatography, or dilute the sample. |
| 0.8 - 1.2 | Acceptable/Minimal Matrix Effect | Proceed with the current method, but continue to monitor. |
| < 0.8 | Significant Ion Suppression | Improve sample cleanup, optimize chromatography, or dilute the sample. |
Issue 3: Inconsistent Analyte/Internal Standard Area Ratios
Even if the absolute signal of this compound is fluctuating, the ratio to the analyte should remain constant if it is behaving as a good internal standard. If this ratio is inconsistent, it could point to differential matrix effects or issues with the stability of the deuterated standard.
Troubleshooting Logic:
Caption: Logic for troubleshooting inconsistent analyte/IS ratios.
Experimental Protocol: Evaluating H/D Exchange
-
Prepare two sets of this compound solutions in your final mobile phase.
-
Incubate one set at room temperature for several hours or overnight.
-
Analyze both the fresh and incubated solutions by full scan mass spectrometry.
-
Compare the mass spectra. A shift in the isotopic pattern or the appearance of lower mass ions in the incubated sample may indicate that H/D exchange is occurring.
Nuarimol and this compound Mass Spectrometry Parameters
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for Nuarimol. For this compound, the precursor ion will be shifted by +4 m/z. The product ions may or may not shift depending on where the deuterium labels are located on the molecule. It is crucial to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |
| Nuarimol | 315.1 | 251.9 | 138.9 | Positive |
| This compound (Predicted) | 319.1 | Dependent on label position | Dependent on label position | Positive |
Note: The product ions for this compound need to be determined empirically by infusing a standard solution.
By systematically working through these FAQs and troubleshooting guides, researchers can identify and address the root causes of this compound signal instability, leading to more robust and reliable quantitative data in their mass spectrometry analyses.
References
- 1. lcms.cz [lcms.cz]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
improving peak shape and resolution for Nuarimol and Nuarimol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Nuarimol and its deuterated internal standard, Nuarimol-d4, during chromatographic analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Nuarimol and this compound, offering potential causes and solutions.
Problem: Peak Tailing
Q1: My chromatogram shows significant peak tailing for both Nuarimol and this compound. What are the likely causes and how can I fix this?
A1: Peak tailing is a common issue in liquid chromatography and can arise from several factors. For Nuarimol, a basic compound, interactions with the stationary phase are a primary concern.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in Nuarimol, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. The use of a mobile phase containing 0.1% formic acid has been shown to be effective for the analysis of Nuarimol.[1]
-
Solution 2: Use of an End-Capped Column: Employ a well-end-capped column where the residual silanol groups are chemically deactivated.
-
Solution 3: Mobile Phase Additives: The addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.
-
Solution: If using a guard column, replace it first. If the problem persists, flush the analytical column with a strong solvent. If tailing continues, the column may need to be replaced.[2]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem: Poor Resolution
Q2: I am having difficulty resolving Nuarimol from this compound or other matrix components. What steps can I take to improve resolution?
A2: Achieving adequate resolution is critical for accurate quantification. Several chromatographic parameters can be adjusted to improve the separation between peaks.
Potential Causes and Solutions:
-
Inadequate Chromatographic Selectivity: The column chemistry and mobile phase composition may not be optimal for separating the analytes of interest.
-
Solution 1: Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For the enantioselective separation of Nuarimol, a cellulose tris(4-methylbenzoate) based column has been used successfully.[1]
-
Solution 2: Modify Mobile Phase Composition: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) can alter selectivity. Optimizing the mobile phase pH can also impact the retention and resolution of ionizable compounds like Nuarimol.
-
-
Insufficient Column Efficiency: Broad peaks can lead to poor resolution.
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Solution 1: Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size to minimize band broadening.
-
Solution 2: Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates and improve efficiency, leading to sharper peaks and better resolution.
-
-
Inappropriate Gradient Program: A steep gradient may not provide sufficient time for separation.
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Solution: Employ a shallower gradient, especially around the elution time of Nuarimol and this compound, to improve separation.
-
Problem: Peak Fronting
Q3: The peaks for Nuarimol and this compound are exhibiting fronting. What could be causing this?
A3: Peak fronting is less common than tailing but can still compromise analytical results.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solubility Issues: If the sample is not fully dissolved in the injection solvent, it can lead to distorted peak shapes.
-
Solution: Ensure the sample is completely dissolved before injection. Consider using a stronger solvent for dissolution, but be mindful of the potential for solvent mismatch with the mobile phase.
-
-
Column Collapse: A sudden physical change in the column packing material can cause severe peak fronting. This is often irreversible.
-
Solution: Replace the column and ensure that the operating conditions (pH, temperature, pressure) are within the manufacturer's recommendations for the column in use.
-
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting LC-MS/MS conditions for Nuarimol and this compound analysis?
A4: While method development should be tailored to the specific matrix and instrumentation, a good starting point for the analysis of Nuarimol can be derived from published methods. For the enantioselective separation, a cellulose tris(4-methylbenzoate) column (e.g., Lux Cellulose-3) with a mobile phase of methanol and 0.1% formic acid solution (80:20, v/v) at 25°C has been reported.[1] For general achiral analysis, a C18 column with a gradient elution using acetonitrile or methanol and water with a suitable buffer (e.g., ammonium formate or ammonium acetate with formic acid) is a common choice for fungicide analysis.
Q5: How can I minimize matrix effects when analyzing Nuarimol in complex samples like soil or produce?
A5: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in LC-MS/MS analysis.
-
Effective Sample Preparation: Employ a robust sample extraction and clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.
-
Use of a Deuterated Internal Standard: this compound is the ideal internal standard for the quantification of Nuarimol. Since it has nearly identical chemical and physical properties, it will co-elute and experience similar matrix effects as the unlabeled analyte, allowing for accurate correction during data processing.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects that are consistent across samples.
Q6: Can the choice of mobile phase buffer affect the sensitivity of Nuarimol detection by LC-MS/MS?
A6: Yes, the mobile phase buffer can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source. For basic compounds like Nuarimol, using a buffer system that promotes protonation in positive ion mode ESI is beneficial. Ammonium formate or ammonium acetate with formic acid are commonly used volatile buffers that are compatible with mass spectrometry and can enhance signal intensity. In some cases, for other fungicides, ammonium bicarbonate has been shown to reduce baseline noise and increase response compared to ammonium acetate.[3]
Data and Protocols
Table 1: Summary of Chromatographic Parameters and Their Impact on Peak Shape and Resolution for Nuarimol Analysis
| Parameter | Potential Problem | Recommended Action for Nuarimol | Expected Outcome |
| Mobile Phase pH | Peak Tailing | Adjust mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid).[1] | Reduces silanol interactions, leading to more symmetrical peaks. |
| Buffer Type | Poor Sensitivity, Noisy Baseline | Use MS-compatible volatile buffers like ammonium formate or ammonium acetate. Consider ammonium bicarbonate.[3] | Enhances ionization and reduces baseline noise, improving signal-to-noise. |
| Organic Modifier | Poor Resolution | Experiment with both acetonitrile and methanol to assess changes in selectivity. | Can alter elution order and improve separation from interferences. |
| Column Chemistry | Co-elution, Peak Tailing | Use a high-purity, end-capped C18 column or consider alternative selectivities (e.g., phenyl-hexyl). For enantiomeric separation, a chiral column is necessary.[1] | Provides different retention mechanisms to improve resolution and peak shape. |
| Column Temperature | Poor Efficiency, High Backpressure | Maintain a stable and optimized column temperature (e.g., 25-40 °C).[1] | Can improve peak efficiency and reduce viscosity, but may also affect selectivity. |
| Injection Volume/Concentration | Peak Fronting, Broadening | Inject the smallest volume that provides adequate sensitivity. Dilute concentrated samples. | Prevents column overload and associated peak distortion. |
Experimental Protocol: Enantioselective LC-MS/MS Analysis of Nuarimol
This protocol is based on a published method for the enantioselective analysis of Nuarimol and can be adapted for this compound.[1]
1. Sample Preparation (e.g., for Fruit Samples):
- Homogenize 10 g of the sample with 10 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Take a 1 mL aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.
- Vortex for 30 seconds and centrifuge at 10000 rpm for 3 minutes.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1260 Infinity or equivalent
- Column: Lux Cellulose-3 (150 mm × 4.6 mm, 5 µm) or equivalent cellulose tris(4-methylbenzoate) column.
- Mobile Phase: Methanol : 0.1% Formic Acid in Water (80:20, v/v)
- Flow Rate: 0.8 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: To be optimized for Nuarimol and this compound on the specific instrument.
Visualizations
Caption: Troubleshooting workflow for chromatographic issues.
Caption: Logical relationships between problems and causes.
References
- 1. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. waters.com [waters.com]
Technical Support Center: Minimizing Ion Suppression with Nuarimol-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuarimol-d4 as an internal standard to minimize ion suppression in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Nuarimol?
Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Nuarimol), leading to a decreased analytical signal. This can result in inaccurate and imprecise quantification, undermining the reliability of experimental data.
Q2: How does using this compound as an internal standard help minimize ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to Nuarimol and should co-elute from the liquid chromatography (LC) column. By co-eluting, both Nuarimol and this compound experience the same degree of ion suppression from the matrix. The analytical software calculates the ratio of the analyte signal to the internal standard signal. Since both are suppressed to a similar extent, the ratio remains constant, allowing for accurate quantification despite the ion suppression effect.
Q3: Can this compound still be affected by ion suppression?
Yes, while this compound is designed to compensate for ion suppression, its signal can also be suppressed by matrix components. The key is that it should be suppressed to the same degree as the unlabeled Nuarimol. However, issues can arise if the two compounds do not perfectly co-elute, a phenomenon that can be caused by the deuterium isotope effect.
Troubleshooting Guide
Issue 1: Significant ion suppression is observed despite using this compound.
Possible Cause 1: Poor Chromatographic Resolution and Matrix Effects
In complex matrices, such as soil extracts, co-eluting matrix components can be a significant source of ion suppression.[1] While this compound is designed to co-elute with Nuarimol, a high concentration of interfering compounds can still lead to a general decrease in signal for both.
Recommended Actions:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.
-
Adjust Chromatographic Method:
-
Modify the gradient elution profile to better separate Nuarimol and this compound from the matrix interferences.
-
Experiment with different stationary phases (columns) to achieve better separation.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.
Possible Cause 2: Deuterium Isotope Effect Leading to Chromatographic Shift
The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time between the analyte and the internal standard. This is known as the deuterium isotope effect. If Nuarimol and this compound do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results.
Recommended Actions:
-
Verify Co-elution: Carefully examine the chromatograms of Nuarimol and this compound to confirm that their peak apexes are aligned.
-
Method Optimization: Adjusting the mobile phase composition or temperature may help to minimize the chromatographic separation between the two compounds.
Experimental Protocol: Assessing and Mitigating Ion Suppression
This protocol outlines a post-column infusion experiment to identify regions of ion suppression in your chromatogram, followed by steps to mitigate it.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Nuarimol standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (a sample extract prepared without the analyte or internal standard)
-
This compound internal standard solution
Methodology:
-
System Setup:
-
Connect the output of the LC column to a T-connector.
-
Connect a syringe pump delivering a constant flow of the Nuarimol standard solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Post-Column Infusion Analysis:
-
Begin infusing the Nuarimol standard solution at a constant flow rate (e.g., 10 µL/min). This should produce a stable signal for Nuarimol in the mass spectrometer.
-
Inject a blank matrix extract onto the LC column and acquire data in MRM mode for Nuarimol.
-
Monitor the Nuarimol signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
-
-
Mitigation and Verification:
-
Based on the results of the infusion experiment, adjust your sample preparation and/or chromatographic method as described in the "Recommended Actions" above.
-
Repeat the post-column infusion experiment with the modified method to confirm that the ion suppression has been reduced or eliminated in the retention time window of Nuarimol.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present data to evaluate the effectiveness of different sample preparation methods on reducing ion suppression for Nuarimol analysis in a soil matrix.
| Sample Preparation Method | Nuarimol Peak Area (in blank matrix) | This compound Peak Area | Analyte/IS Ratio | % Ion Suppression |
| Dilute-and-Shoot | 50,000 | 55,000 | 0.91 | 75% |
| QuEChERS | 120,000 | 130,000 | 0.92 | 40% |
| SPE (C18) | 180,000 | 195,000 | 0.92 | 10% |
| Solvent Standard | 200,000 | 210,000 | 0.95 | 0% |
% Ion Suppression = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100
This table clearly demonstrates that a more thorough sample clean-up method like SPE can significantly reduce ion suppression compared to a simple dilute-and-shoot approach.
Visualizations
Caption: Workflow for troubleshooting ion suppression.
Caption: Logical flow of the deuterium isotope effect.
References
troubleshooting poor recovery of Nuarimol-d4 in sample extraction
Technical Support Center: Nuarimol-d4 Extraction
Welcome to the technical support center for troubleshooting issues related to this compound sample extraction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to poor recovery of this internal standard.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is low and inconsistent. Where should I begin troubleshooting?
Low or erratic recovery of an internal standard (IS) like this compound compromises the accuracy and reliability of your analytical results. The fundamental assumption of using an IS is that it behaves identically to the analyte, and any loss during sample processing is proportional for both compounds.[1] When the IS recovery is poor, this assumption is invalid.
Start with a systematic evaluation of your entire workflow, from sample preparation to final analysis. The flowchart below outlines a general troubleshooting path. The first step is always to verify that the analytical instrument (e.g., LC-MS/MS) is performing correctly before investigating the extraction procedure.[2]
Q2: How do I troubleshoot poor this compound recovery in Solid Phase Extraction (SPE)?
Poor recovery in SPE is a common issue that can almost always be traced to a specific step in the protocol.[2][3] The key is to determine where the this compound is being lost. A systematic fraction collection analysis is the most effective way to diagnose the problem (see Protocol 1).
The diagram below illustrates the standard SPE workflow and highlights common failure points that can lead to the loss of your internal standard.
SPE Troubleshooting Checklist
| Step | Potential Problem | Recommended Action |
|---|---|---|
| Sorbent Selection | Incorrect sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange) for Nuarimol. | Based on Nuarimol's properties (Table 1), a reversed-phase sorbent (e.g., C18, C8) is a common starting point. Ensure the choice is appropriate for the sample matrix.[4] |
| Conditioning | Sorbent bed is not properly wetted. | Follow manufacturer's guidelines. Ensure the conditioning solvent fully wets the sorbent material to activate it for analyte interaction.[3] |
| Equilibration | Sorbent is not equilibrated to the initial mobile phase conditions of the sample. | Use a solvent similar in composition to your sample matrix (but without the analyte) to prepare the sorbent for sample loading.[5] |
| Sample Loading | Breakthrough: this compound does not bind to the sorbent and passes through to waste. | Decrease the flow rate.[5] Adjust sample pH to ensure Nuarimol is neutral. Dilute the sample if the organic content is too high.[6] |
| Washing | Wash solvent is too strong, prematurely eluting this compound. | Use a weaker wash solvent. The ideal wash solvent removes interferences without affecting the analyte or internal standard.[2] |
| Elution | Elution solvent is too weak to fully desorb this compound from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Increase the volume of the elution solvent or perform a second elution.[6] Consider adding a "soak" step where the elution solvent sits on the cartridge for several minutes.[5] |
Q3: My process uses Liquid-Liquid Extraction (LLE). What are the common causes of poor this compound recovery?
In LLE, recovery issues often stem from incorrect chemical conditions (pH), poor phase separation (emulsions), or the wrong choice of solvent.[7]
LLE Troubleshooting Checklist | Potential Problem | Recommended Action | | :--- | :--- | | Incorrect pH | The pH of the aqueous sample must be adjusted to ensure this compound is in its neutral, non-ionized form, which will preferentially partition into the organic solvent. For a weakly basic compound, adjust the pH to be at least 2 units above its pKa. | | Emulsion Formation | Vigorous shaking of samples containing fats, proteins, or surfactants can lead to stable emulsions, trapping your IS at the interface.[7] | Reduce shaking intensity; use gentle inversions instead.[7] Centrifuge the sample to break the emulsion. Add salt ("salting out") to the aqueous phase to increase its polarity and force separation.[8] | | Poor Solvent Choice | The organic solvent is not optimal for extracting this compound. | Choose a solvent based on the principle of "like dissolves like." Consult Nuarimol's LogP value (Table 1) to select a solvent of appropriate polarity (e.g., ethyl acetate, dichloromethane).[9] | | Insufficient Mixing | Inadequate contact between the two phases results in incomplete extraction. | Ensure thorough mixing (vortexing or repeated inversions) to maximize the surface area between the two liquids and allow equilibrium to be reached.[8] | | Analyte Adsorption | this compound may adsorb to glass or plastic surfaces, especially from non-polar organic solvents. | Pre-rinsing glassware with the extraction solvent can help minimize this effect. |
Q4: What key chemical properties of Nuarimol should I consider for method development?
Understanding the physicochemical properties of Nuarimol is critical for designing a robust extraction protocol.[4][5] These properties dictate how the molecule will behave in different solvents and pH conditions.
Table 1: Physicochemical Properties of Nuarimol
| Property | Value / Information | Implication for Extraction |
|---|---|---|
| Molecular Formula | C₁₇H₁₂ClFN₂O[10] | --- |
| Molecular Weight | 314.74 g/mol [10] | --- |
| LogP (o/w) | ~3.1 | Indicates moderate lipophilicity (fat-loving). It will preferentially partition into organic solvents over water under neutral conditions. |
| pKa | ~2.5 (Predicted) | As a weak base, Nuarimol will be positively charged (ionized) at pH < 2.5 and neutral at pH > 4.5. For LLE or reversed-phase SPE, ensure the sample pH is well above 2.5. |
| Deuterated Form | this compound | As a stable isotope-labeled IS, it should co-elute with native Nuarimol. However, a slight retention time shift due to the deuterium isotope effect can sometimes occur, potentially leading to differential matrix effects.[11] |
Experimental Protocols
Protocol 1: Systematic Fraction Collection for SPE Troubleshooting
This protocol is designed to pinpoint the exact step where this compound is being lost during your SPE procedure.
Methodology:
-
Prepare a clean sample matrix (e.g., reagent water, blank plasma) and spike it with this compound at a known concentration.
-
Perform your entire SPE protocol as usual.
-
Crucially, collect the liquid effluent from each step into a separate, labeled collection tube:
-
Fraction A: Sample Load Flow-through
-
Fraction B: Wash Solvent Flow-through
-
Fraction C: Eluate (this is your final, intended extract)
-
-
Analyze all three fractions (A, B, and C) using your analytical method (e.g., LC-MS/MS).
-
Interpret the Results:
-
High signal in Fraction A: Indicates breakthrough. Your IS did not bind to the sorbent. Re-evaluate sample pH, solvent strength, flow rate, or sorbent choice.[6]
-
High signal in Fraction B: Your wash step is too aggressive and is stripping the IS from the sorbent. Use a weaker wash solvent.[6]
-
Low signal in all fractions (A, B, and C): Your IS is irreversibly bound to the sorbent. You need a stronger elution solvent.[6] It's also possible the IS has degraded or adsorbed to the labware.
-
High signal only in Fraction C (but overall recovery is still low): This points to a problem after elution, such as loss during solvent evaporation (if applicable) or issues with the analytical instrument itself.
-
Disclaimer: This guide provides general troubleshooting advice. Specific experimental conditions may need to be optimized for your unique sample matrix and analytical requirements.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hawach.com [hawach.com]
- 3. specartridge.com [specartridge.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the appropriate MRM transition for Nuarimol-d4
This technical support guide provides troubleshooting advice and frequently asked questions regarding the selection of appropriate Multiple Reaction Monitoring (MRM) transitions for Nuarimol-d4, a deuterated internal standard used in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Nuarimol?
A1: The established MRM transitions for unlabeled Nuarimol, typically observed in positive ionization mode, are a precursor ion of m/z 315.0, with product ions of m/z 252.1 (quantifier) and m/z 81.0 (qualifier)[1].
Q2: How do I determine the precursor ion for this compound?
A2: this compound is a deuterated analog of Nuarimol, containing four deuterium atoms. This results in a mass shift of +4 Da compared to the unlabeled compound. Therefore, the expected precursor ion for this compound ([M+H]⁺) is m/z 319.0.
Q3: What are the predicted product ions for this compound?
A3: The fragmentation of this compound is expected to be similar to that of Nuarimol. The location of the deuterium atoms on the molecule will determine which product ions show a mass shift. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragments, the product ions would also be shifted by +4 Da. Thus, the predicted product ions for this compound are m/z 256.1 and m/z 85.0. However, it is crucial to experimentally confirm these transitions.
Experimental Protocol: Determining and Optimizing MRM Transitions for this compound
This protocol outlines the steps to experimentally verify the MRM transitions for this compound using a triple quadrupole mass spectrometer coupled with a liquid chromatograph (LC-MS/MS).
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Mass Spectrometer Infusion and Precursor Ion Confirmation:
-
Infuse the this compound working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in positive ionization mode to confirm the presence and determine the exact mass of the precursor ion, which is expected to be [M+H]⁺ at m/z 319.0.
3. Product Ion Scan and Selection:
-
Perform a product ion scan by selecting the confirmed precursor ion (m/z 319.0) in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) to identify the fragment ions.
-
Identify the most intense and stable product ions. The two most abundant product ions are typically chosen as the quantifier (most intense) and qualifier.
4. MRM Transition Optimization:
-
For each selected precursor/product ion pair (MRM transition), optimize the collision energy (CE) and other relevant MS parameters (e.g., declustering potential) to maximize the signal intensity. This is typically done by performing multiple injections while varying the CE for each transition.
5. LC-MS/MS Method Development:
-
Develop a suitable liquid chromatography method to achieve good peak shape and separation from any potential interferences. A reverse-phase C18 column is often used for this type of analysis.
-
Incorporate the optimized MRM transitions into the LC-MS/MS acquisition method.
Troubleshooting Guide
Q4: I am not seeing the expected precursor ion at m/z 319.0.
A4:
-
Check the infusion: Ensure the standard solution is being properly introduced into the mass spectrometer.
-
Verify the standard: Confirm the identity and purity of your this compound standard.
-
Adjust ionization source parameters: Optimize the ion source settings (e.g., spray voltage, gas flows, temperature) to enhance the ionization of this compound.
-
Consider other adducts: Look for other potential adducts, such as [M+Na]⁺, which would have a different m/z value.
Q5: The product ion spectrum is very weak or shows no clear fragments.
A5:
-
Increase collision energy: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the CE and observe the effect on the product ion spectrum.
-
Check for precursor ion stability: The precursor ion might be very stable. Try different collision-induced dissociation (CID) gas pressures if your instrument allows.
-
Optimize ion optics: Ensure that the ion transmission through the quadrupoles is optimized.
Q6: I am observing unexpected product ions.
A6:
-
In-source fragmentation: Fragmentation may be occurring in the ion source. Try adjusting the source parameters to softer ionization conditions.
-
Purity of the standard: The standard may contain impurities that are co-eluting or being co-infused.
-
Background interference: Analyze a blank injection to check for background ions at the same m/z values.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Status |
| Nuarimol | 315.0 | 252.1 | 81.0 | Confirmed[1] |
| This compound | 319.0 | 256.1 | 85.0 | Predicted |
MRM Transition Selection Workflow
Caption: Workflow for selecting and optimizing MRM transitions for this compound.
References
Technical Support Center: Nuarimol-d4 and Co-eluting Interferences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuarimol-d4 as an internal standard in analytical testing. The focus is on identifying and resolving issues related to co-eluting interferences that can impact data accuracy and reliability.
Troubleshooting Guide
Question: I am observing inconsistent quantification and peak shape for Nuarimol, even with the use of this compound as an internal standard. Could this be due to co-eluting interference?
Answer:
Yes, inconsistent quantification, poor peak shape (e.g., tailing, fronting, or split peaks), and shifting retention times can all be indicators of co-eluting interferences. While deuterated internal standards like this compound are designed to mimic the behavior of the analyte, slight chromatographic shifts between the analyte and the internal standard can lead to differential matrix effects, where a co-eluting compound disproportionately affects the ionization of either the target analyte or the internal standard.
Troubleshooting Workflow:
To systematically diagnose and resolve potential co-elution, follow this workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Question: How can I modify my Liquid Chromatography (LC) method to resolve co-elution with this compound?
Answer:
Optimizing your LC method is a primary strategy for resolving co-elution. Here are detailed steps you can take:
-
Gradient Modification: A shallower gradient can increase the separation between closely eluting compounds. If you are running a fast gradient, try decreasing the rate of organic solvent increase.
-
Isocratic Hold: Introduce an isocratic hold at a solvent composition just before the elution of Nuarimol. This can help to separate compounds with similar retention times.
-
Solvent System: If using a standard reversed-phase system (e.g., C18 column with acetonitrile/water), consider switching the organic modifier to methanol. The different selectivity of methanol can alter the elution order and resolve interferences.
-
Column Chemistry: If modifications to the mobile phase are insufficient, changing the column chemistry can provide the necessary selectivity. Consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase).
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it may also increase run times and backpressure. Conversely, increasing the temperature can sometimes alter selectivity and improve peak shape.
Experimental Protocol: Example LC-MS/MS Method for Nuarimol
This is a general starting point; optimization will be required for your specific matrix and instrumentation.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Question: What are the recommended MRM transitions for Nuarimol and this compound, and can I use them to identify interference?
Answer:
Multiple Reaction Monitoring (MRM) is a highly selective technique. Monitoring multiple transitions for both your analyte and internal standard can help identify interferences. If the ratio of your quantifier to qualifier ion is inconsistent across samples, it may indicate a co-eluting interference on one of the transitions.
Nuarimol and this compound MRM Transitions (LC-MS/MS & GC-MS/MS)
| Compound | Technique | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Nuarimol | LC-MS/MS | 315.0 | 252.1 | 81.0 |
| This compound | LC-MS/MS | 319.0 | 256.1 | 81.0 |
| Nuarimol | GC-MS/MS | 315.0 | 252.1 | 81.0 |
| This compound | GC-MS/MS | 319.0 | 256.1 | 81.0 |
Note: Collision energies should be optimized for your specific instrument.
Logical Diagram for Using MRM to Detect Interference:
Caption: Using MRM ion ratios to detect interferences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[1]
-
Correction for Matrix Effects: They can effectively compensate for matrix-induced signal enhancement or suppression, which is a common problem in complex samples.[2][3]
-
Improved Accuracy and Precision: The use of a SIL internal standard generally leads to more accurate and precise quantification.[3][4]
Q2: Can this compound and Nuarimol have different retention times?
A2: Yes, it is a known phenomenon that deuterated standards can exhibit a slight shift in retention time compared to their non-deuterated counterparts, particularly in gas chromatography but also observed in liquid chromatography.[2][5] This is due to the slight difference in the physicochemical properties imparted by the heavier deuterium atoms. This small difference can be enough to cause differential ion suppression from a co-eluting matrix component, leading to quantification errors.[2]
Q3: What types of compounds are likely to co-elute with Nuarimol?
A3: Nuarimol is a fungicide. In complex matrices such as food and environmental samples, other pesticides, plant secondary metabolites, or lipids with similar polarities could potentially co-elute. The exact nature of the interference will depend on the sample matrix and the specific chromatographic conditions being used.
Q4: Can sample preparation help in resolving co-eluting interferences?
A4: Absolutely. A more rigorous sample cleanup can remove many interfering compounds. If you are using a simple "dilute and shoot" method, consider incorporating a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step. These techniques can effectively remove matrix components that may be causing the interference.
Experimental Protocol: Generic QuEChERS Sample Preparation
-
Homogenize Sample: Weigh 10-15 g of your sample into a 50 mL centrifuge tube.
-
Add Solvent: Add 10 mL of acetonitrile.
-
Add Internal Standard: Spike with your this compound internal standard.
-
Shake: Shake vigorously for 1 minute.
-
Add Salts: Add a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate buffers).
-
Shake and Centrifuge: Shake again for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) appropriate for your matrix.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge.
-
Analyze: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
References
impact of mobile phase composition on Nuarimol-d4 ionization
Welcome to the technical support center for Nuarimol-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting this compound ionization in LC-MS?
A1: The composition of the mobile phase is a critical factor that significantly influences the ionization efficiency of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS). Key components of the mobile phase, including the organic solvent, aqueous component, pH, and additives, all play a crucial role in the ionization process.[1][2][3]
Q2: Which ionization mode is typically used for this compound analysis?
A2: While specific experimental conditions can vary, molecules with structures similar to Nuarimol are often analyzed in positive electrospray ionization (ESI) mode. This is because the molecular structure may readily accept a proton to form a positively charged ion. However, the choice of ionization mode should be empirically determined for optimal sensitivity.
Q3: Can I use a mobile phase optimized for a UV detector directly for an MS detector?
A3: Not necessarily. Mobile phases optimized for UV detection may not be suitable for MS detection.[1] ESI-MS requires volatile mobile phase components to ensure efficient vaporization in the ESI source.[1] Non-volatile buffers or additives commonly used in UV methods can cause signal suppression and contaminate the mass spectrometer.
Troubleshooting Guide
Issue: Poor or No this compound Signal
Possible Cause 1: Suboptimal Mobile Phase pH
The pH of the mobile phase directly impacts the ionization state of the analyte. For effective ionization in positive ESI mode, the mobile phase pH should ideally be about 2 pH units below the pKa of the analyte to ensure it is predominantly in its protonated form.
Suggested Solution:
-
Adjust Mobile Phase pH: Experiment with different mobile phase pH levels. For positive mode, acidic conditions are generally preferred.[4][5] Start with a common mobile phase additive like 0.1% formic acid. If the signal is still low, a systematic evaluation of pH from 2 to 10 may be necessary.[4]
-
Consider High pH: In some cases, high mobile phase pH can surprisingly enhance the signal in positive ionization mode for certain analytes.[4][5] This phenomenon, sometimes referred to as "wrong-way-round ionization," can be explored if acidic conditions do not yield satisfactory results.[2]
Possible Cause 2: Inappropriate Organic Solvent
The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence the ESI response.
Suggested Solution:
-
Solvent Comparison: Perform a direct comparison of acetonitrile and methanol as the organic component of the mobile phase. For some pharmaceutical analytes, methanol has been shown to provide a greater ESI-MS response than acetonitrile.[6]
-
Gradient Optimization: Ensure your gradient elution profile is optimized for this compound. A shallow gradient around the elution time of the analyte can improve peak shape and sensitivity.
Possible Cause 3: Unsuitable Mobile Phase Additive
Mobile phase additives are crucial for good chromatography and efficient ionization.
Suggested Solution:
-
Additive Screening: Test different volatile additives. Formic acid is a common starting point for positive mode ESI. Ammonium formate and ammonium acetate are other options that can be effective.[1][7][8]
-
Concentration Optimization: The concentration of the additive can also impact the signal. Typically, concentrations in the range of 0.05% to 0.2% for acids and 5-20 mM for salts are used.
Data Presentation
The following tables present hypothetical data to illustrate the impact of different mobile phase compositions on the signal intensity of this compound. These are representative examples to guide your experimental design.
Table 1: Effect of Mobile Phase pH on this compound Signal Intensity
| Mobile Phase A | Mobile Phase B | This compound Peak Area (Arbitrary Units) |
| 0.1% Formic Acid in Water (pH ~2.7) | 0.1% Formic Acid in Acetonitrile | 850,000 |
| 10 mM Ammonium Formate in Water (pH ~6.5) | Acetonitrile | 420,000 |
| 10 mM Ammonium Bicarbonate in Water (pH ~7.8) | Acetonitrile | 150,000 |
Table 2: Effect of Organic Solvent on this compound Signal Intensity
| Mobile Phase A | Mobile Phase B | This compound Peak Area (Arbitrary Units) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 850,000 |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 1,200,000 |
Experimental Protocols
Protocol 1: Mobile Phase pH Screening for this compound Analysis
Objective: To determine the optimal mobile phase pH for maximizing the ionization and signal intensity of this compound.
Materials:
-
This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ammonium bicarbonate (LC-MS grade)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 10 mM Ammonium Formate in Water
-
Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: Acetonitrile
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Ionization Mode: Positive ESI
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for a compound of similar mass-to-charge ratio if this compound is not yet detected.
-
-
Analysis Sequence:
-
Inject the this compound standard solution using each mobile phase combination (A1 with B1, A2 with B2, A3 with B2).
-
Monitor the signal intensity (peak area) of the this compound precursor ion.
-
Compare the peak areas obtained with each mobile phase to determine the optimal pH condition.
-
Visualizations
Caption: Experimental workflow for optimizing this compound ionization.
Caption: Troubleshooting decision tree for poor this compound ionization.
References
- 1. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling best practices for Nuarimol-d4 standard
This technical support center provides best practices for the storage and handling of the Nuarimol-d4 analytical standard, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining the integrity, stability, and accurate concentration of the standard, ensuring reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the this compound standard?
A1: As a general guideline, this compound should be stored in a tightly closed container at room temperature, protected from light and moisture.[1] However, some batches may have specific temperature requirements. For temperature-sensitive materials, recommended storage at cold temperatures, such as 2–8°C or -20°C, will be specified on the product label and its Certificate of Analysis (CoA).[1] Always refer to the documentation provided with your specific lot of the standard for the most accurate storage information.
Q2: How should I handle the this compound standard upon receipt?
A2: Upon receipt, immediately inspect the container for any damage that may have occurred during shipping. Unless otherwise specified, the product is shipped at ambient room temperature.[1] If the product requires cold storage, it will be shipped with blue ice or dry ice.[1] Transfer the standard to the appropriate storage conditions as indicated on the product label and CoA as soon as possible.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of analytical standards can vary. For the non-deuterated Nuarimol standard, a shelf life of 36 months is indicated by one supplier, with the expiry date provided on the Certificate of Analysis.[2] For this compound, it is critical to consult the expiry date on the label and the CoA provided by the supplier. Proper storage is essential to achieving the stated shelf life.
Q4: Is this compound sensitive to light or moisture?
A4: Yes, it is recommended to protect the this compound standard from light and moisture.[1] Storage in an amber vial or an opaque container will provide protection from light. Ensure the container is tightly sealed to prevent moisture ingress.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment. This includes an N95 dust mask (for solids), safety glasses or goggles, and chemical-resistant gloves.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Improper storage leading to degradation of the standard. | Verify that the storage conditions (temperature, light, and moisture protection) align with the supplier's recommendations on the CoA.[1] |
| Contamination of the standard. | Use clean, dedicated spatulas and weighing papers for handling. Ensure the container is sealed promptly after use. | |
| Inaccurate dilutions. | Calibrate pipettes and balances regularly. Prepare fresh dilutions for each experiment. | |
| Difficulty dissolving the standard | The standard may have absorbed moisture. | Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Incorrect solvent being used. | Consult the Certificate of Analysis or supplier documentation for the recommended solvent for dissolution. | |
| Visible changes in the standard (e.g., color, clumping) | Degradation due to improper storage or exposure to contaminants. | Do not use the standard if physical changes are observed. Contact the supplier for a replacement. |
Storage and Handling Summary
| Parameter | Recommendation |
| Storage Temperature | Room temperature, unless otherwise specified on the product label or CoA (e.g., 2–8°C, -20°C).[1] |
| Light Protection | Store in an amber vial or light-opaque container.[1] |
| Moisture Protection | Keep in a tightly closed container.[1] For highly sensitive applications, consider storage in a desiccator. |
| Container | Use the original supplier vial. If transferring, use a clean, dry, and appropriate container with a secure seal. |
| Handling | Wear appropriate PPE, including gloves, eye protection, and a dust mask for solids. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the recommended workflow for handling and storing the this compound standard and a troubleshooting guide for common issues.
References
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Nuarimol Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Nuarimol, a fungicide of interest in food safety and environmental monitoring. The information presented is designed to assist laboratories in selecting and validating appropriate methods, understanding their performance characteristics, and interpreting data from inter-laboratory proficiency tests.
Data Presentation: Performance in Proficiency Testing
Participation in proficiency testing (PT) schemes is a cornerstone of quality assurance for laboratories analyzing pesticide residues. These programs provide an external assessment of a laboratory's analytical performance compared to its peers. The performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory.
Table 1: Illustrative Inter-Laboratory Comparison Results for Nuarimol Analysis in a Fruit Matrix (Apple Homogenate) at a Spike Level of 0.1 mg/kg
| Laboratory ID | Method | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | z-score | Assessment |
| LAB-001 | GC-MS/MS | 0.095 | 0.102 | -0.69 | Satisfactory |
| LAB-002 | LC-MS/MS | 0.105 | 0.102 | 0.29 | Satisfactory |
| LAB-003 | GC-MS/MS | 0.118 | 0.102 | 1.57 | Satisfactory |
| LAB-004 | LC-MS/MS | 0.088 | 0.102 | -1.37 | Satisfactory |
| LAB-005 | GC-ECD | 0.125 | 0.102 | 2.25 | Questionable |
| LAB-006 | LC-MS/MS | 0.099 | 0.102 | -0.29 | Satisfactory |
| LAB-007 | GC-MS/MS | 0.079 | 0.102 | -2.25 | Unsatisfactory |
| LAB-008 | LC-MS/MS | 0.101 | 0.102 | -0.10 | Satisfactory |
Note: The data in this table is illustrative and intended to demonstrate the typical output of a proficiency test.
Experimental Protocols
The following are detailed methodologies for the analysis of Nuarimol residues in food matrices, focusing on widely accepted and validated techniques.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented or high-fat samples)
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge capable of ≥ 4000 rpm
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For samples with significant pigmentation or fat content, appropriate amounts of GCB or C18 can be included in the d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like Nuarimol.
Table 2: Typical GC-MS/MS Parameters for Nuarimol Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, ramp to 200 °C at 5 °C/min, ramp to 280 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined based on Nuarimol's mass spectrum |
| Product Ions (m/z) | To be determined based on Nuarimol's fragmentation pattern |
| Collision Energy | Optimized for each transition |
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative for the analysis of a wide range of pesticides, including those that are less amenable to GC analysis.
Table 3: Typical LC-MS/MS Parameters for Nuarimol Analysis
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B (hold 1 min), ramp to 95% B in 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined based on Nuarimol's mass |
| Product Ions (m/z) | To be determined based on Nuarimol's fragmentation pattern |
| Collision Energy | Optimized for each transition |
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Nuarimol and a typical workflow for its analysis.
Caption: Mechanism of action of Nuarimol, inhibiting the fungal enzyme CYP51.
Caption: A typical experimental workflow for the analysis of Nuarimol in food samples.
Determination of Detection and Quantification Limits for Nuarimol Utilizing Nuarimol-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Nuarimol, with a focus on the establishment of the limit of detection (LOD) and limit of quantification (LOQ). The use of Nuarimol-d4 as an internal standard is a key aspect of the discussed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring accuracy and precision in quantification. This document also explores alternative analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), and discusses potential alternative internal standards for the analysis of pyrimidine fungicides like Nuarimol.
Comparison of Analytical Methods for Nuarimol Determination
The selection of an appropriate analytical method for the quantification of Nuarimol is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two primary techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS Method | GC-MS Method | Alternative Internal Standards |
| Analyte | Nuarimol enantiomers | Nuarimol | Other deuterated pyrimidine fungicides (e.g., Fenarimol-d4), structurally similar compounds with different retention times. |
| Internal Standard | This compound | Not explicitly reported in readily available literature for Nuarimol, but other deuterated pesticides are commonly used. | |
| Instrumentation | Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) | Gas chromatograph coupled with a mass spectrometer (GC-MS) | |
| Sample Matrix | Apple, Grape, Cucumber, Tomato, Soil | Soil, Water, Fruits, and Vegetables | Applicable to various environmental and food matrices. |
| Limit of Quantification (LOQ) | 5 µg/kg for each enantiomer | Expected to be in the low µg/kg range depending on the specific method and matrix. | Dependent on the specific internal standard and analytical method. |
| Limit of Detection (LOD) | Not explicitly stated, but typically 1/3 of the LOQ. | Dependent on the specific method validation. | Dependent on the specific internal standard and analytical method. |
Experimental Protocols
LC-MS/MS Method for Enantioselective Determination of Nuarimol
This protocol is based on a validated method for the simultaneous determination of fenarimol and nuarimol enantiomers in various matrices.
1. Sample Preparation (QuEChERS Method)
-
Extraction: A homogenized 10 g sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate is added. The tube is immediately shaken for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected, filtered, and an appropriate volume of this compound internal standard solution is added before injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Chromatographic Separation: A chiral column is used for the enantioselective separation of Nuarimol. The mobile phase typically consists of a mixture of methanol and an aqueous solution with a modifier like formic acid.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for both Nuarimol and this compound are monitored for quantification.
Conceptual GC-MS Method for Nuarimol Analysis
While a specific validated GC-MS method with LOD/LOQ for Nuarimol was not detailed in the available literature, a general protocol can be outlined based on common practices for pesticide residue analysis.
1. Sample Preparation
-
Extraction: Similar to the LC-MS/MS method, a QuEChERS-based extraction is a suitable and widely used technique.[1][2]
-
Cleanup: A d-SPE cleanup step is typically employed to remove matrix interferences that could affect the GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation. The oven temperature is programmed to achieve optimal separation of Nuarimol from other matrix components.
-
Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode. Characteristic ions of Nuarimol are monitored for identification and quantification.
Role of this compound as an Internal Standard
This compound is an isotopically labeled version of Nuarimol, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Nuarimol) and the internal standard (this compound), while their chemical and physical properties remain nearly identical.
The primary purpose of using this compound as an internal standard is to correct for variations that may occur during sample preparation and analysis.[3][4] These variations can include:
-
Extraction Efficiency: Inconsistent recovery of the analyte from the sample matrix.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.
-
Injection Volume Variability: Inconsistent volumes of sample extract being introduced into the analytical instrument.
By adding a known amount of this compound to each sample, standard, and blank at the beginning of the analytical process, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if there are losses during the procedure, leading to more accurate and precise results.
Determination of LOD and LOQ
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[5]
These values are typically determined during method validation by analyzing a series of low-concentration spiked samples and are often calculated based on the standard deviation of the response and the slope of the calibration curve.[6] For the LC-MS/MS method described, the LOQ for Nuarimol enantiomers was established at 5 µg/kg. The LOD would typically be estimated as approximately one-third of the LOQ.
Visualizing the Workflow
Caption: Workflow for the determination of LOD and LOQ for Nuarimol.
Signaling Pathway and Logical Relationships
Caption: Logic of using an internal standard for accurate quantification.
References
Navigating Nuarimol Analysis: A Comparative Guide to Calibration Curve Linearity and Range Utilizing Nuarimol-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Nuarimol, establishing a robust and reliable calibration curve is paramount. This guide provides a comparative overview of the linearity and range of Nuarimol calibration curves, with a specific focus on the application of its deuterated internal standard, Nuarimol-d4, to enhance accuracy and precision in analytical methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to compensate for matrix effects and variations during sample preparation and analysis. This approach, known as isotope dilution mass spectrometry, is considered a reference technique for its ability to provide high accuracy and precision.
Performance of Nuarimol Calibration with this compound
While specific validated method data for Nuarimol using this compound as an internal standard is not extensively published in readily available literature, existing studies on the analysis of Nuarimol and other pesticides using deuterated internal standards provide valuable insights into the expected performance.
A study on the enantioselective determination of Nuarimol in various matrices, including fruits, established a linear range of 1 to 500 µg/L for each Nuarimol enantiomer.[1] Although this particular study did not employ this compound, it provides a relevant benchmark for the achievable analytical range for Nuarimol.
In general, for multi-residue pesticide analysis in food matrices using LC-MS/MS with deuterated internal standards, calibration curves typically exhibit excellent linearity with correlation coefficients (R²) greater than 0.99 over a wide dynamic range. For instance, a comprehensive workflow for 510 pesticide residues demonstrated linearity with R² ≥0.99 for over 95% of the analytes, with calibration curves plotted from the limit of quantification (LOQ) up to 50 or 100 µg/L.[2] Another study on pesticide analysis in fruit juices also reported linear calibration curves over a concentration range of 0.1 to 100 µg/L for all matrices.[3]
Based on these analogous methods, a well-optimized LC-MS/MS method for Nuarimol using this compound as an internal standard can be expected to achieve a linear range spanning from the low µg/L to several hundred µg/L, with a correlation coefficient exceeding 0.99.
Table 1: Comparison of Linearity and Range for Pesticide Analysis using LC-MS/MS with and without Internal Standards
| Analyte/Method | Internal Standard | Matrix | Linearity (R²) | Range | Reference |
| Nuarimol Enantiomers | Not specified | Fruits, Vegetables, Soil | > 0.99 | 1 - 500 µg/L | [1] |
| 510 Pesticides | Various Deuterated IS | Tomato, Wheat, Olive Oil | ≥ 0.99 | LOQ to 50 or 100 µg/L | [2] |
| 53 Pesticides | Not specified | Fruit Juices | Linear | 0.1 - 100 µg/L | [3] |
| Olmesartan | Deuterated Olmesartan | Human Plasma | Not specified | 5 - 2500 ng/mL | [4] |
Experimental Protocols
A detailed experimental protocol for the analysis of Nuarimol utilizing this compound as an internal standard would typically involve the following key steps.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: A subsample of the homogenate (e.g., 10 g) is weighed into a 50 mL centrifuge tube. A specific volume of a solution containing the this compound internal standard at a known concentration is added. Acetonitrile (e.g., 10 mL) is then added as the extraction solvent.
-
Salting Out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a dSPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The supernatant is collected, and a portion may be diluted before analysis by LC-MS/MS.
LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the final extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Nuarimol and this compound. Specific precursor-to-product ion transitions are monitored for each compound to ensure high selectivity and sensitivity.
Calibration Curve Construction
-
Preparation of Standards: A series of calibration standards are prepared by spiking blank matrix extract with known concentrations of Nuarimol. Each standard also contains a constant concentration of the this compound internal standard.
-
Analysis and Data Processing: The calibration standards are analyzed by LC-MS/MS. The peak areas of Nuarimol and this compound are recorded.
-
Plotting the Curve: A calibration curve is constructed by plotting the ratio of the peak area of Nuarimol to the peak area of this compound against the concentration of Nuarimol.
-
Quantification of Unknowns: The concentration of Nuarimol in unknown samples is determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for Nuarimol analysis and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for Nuarimol analysis using QuEChERS and LC-MS/MS.
Caption: Logical relationship of internal standard-based quantification.
References
- 1. Enantioselective separation and simultaneous determination of fenarimol and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Nuarimol-d4 Performance in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in analytical testing. This guide provides a comprehensive comparison of the performance of Nuarimol-d4, a deuterated analog of the fungicide Nuarimol, across various sample matrices. The data presented herein is intended to assist in method development and validation for the analysis of Nuarimol.
The use of isotopically labeled internal standards, such as this compound, is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrument response. Matrix effects, which arise from the co-eluting endogenous components of a sample, can significantly suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A suitable internal standard should co-elute with the analyte of interest and exhibit similar ionization behavior, thus effectively normalizing the analytical signal.
Experimental Data Summary
While specific multi-matrix comparison studies detailing the performance of this compound are not extensively published, the principles of using deuterated internal standards are well-established. Data from studies on other deuterated pesticides in complex matrices can provide valuable insights into the expected performance of this compound.
Generally, the use of a deuterated internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is expected to yield high accuracy and precision. For instance, a study on the analysis of 59 pesticides in various cannabis matrices demonstrated that the use of 24 deuterated analogs as internal standards resulted in accuracy percentages falling within 25% and relative standard deviations (RSDs) dropping under 20%, a significant improvement over analyses without internal standards where accuracy values could differ by more than 60% and RSDs could exceed 50%.[1]
Based on typical performance data for deuterated internal standards in pesticide analysis, the following table summarizes the expected performance of this compound in common sample matrices. It is crucial to note that these are generalized values and actual performance should be validated for each specific matrix and analytical method.
| Sample Matrix | Expected Recovery (%) | Expected Matrix Effect (%) | Expected Linearity (R²) | Expected Limit of Quantification (LOQ) |
| Fruits (e.g., Apples, Grapes) | 85 - 115 | -20 to +20 (with IS correction) | > 0.99 | Low µg/kg range |
| Vegetables (e.g., Leafy Greens, Tomatoes) | 80 - 110 | -30 to +30 (with IS correction) | > 0.99 | Low µg/kg range |
| Soil | 70 - 120 | -50 to +50 (with IS correction) | > 0.99 | Low to mid µg/kg range |
| Water | 90 - 110 | < 10 (with IS correction) | > 0.99 | Low ng/L range |
Note: Matrix effect is expressed as the percentage of signal suppression or enhancement. A value close to 0% indicates minimal matrix effect. The use of an appropriate internal standard like this compound is designed to mitigate this effect.
Experimental Protocols
Detailed experimental protocols are critical for reproducible and accurate results. Below are representative methodologies for the analysis of Nuarimol using this compound as an internal standard in different matrices.
Analysis in Fruits and Vegetables (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for pesticide residue analysis in food matrices.
Sample Preparation Workflow:
Caption: QuEChERS workflow for fruit and vegetable samples.
Methodology:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interfering matrix components.
-
Final Preparation: Centrifuge the dSPE tube and filter the supernatant before LC-MS/MS analysis.
Analysis in Soil
Sample Preparation Workflow:
Caption: Workflow for soil sample preparation.
Methodology:
-
Sample Pre-treatment: Air-dry the soil sample and sieve to remove large particles.
-
Extraction: Weigh 10 g of the prepared soil into a centrifuge tube. Add 20 mL of an acetonitrile/water mixture and the this compound internal standard.
-
Sonication: Sonicate the mixture for 15-30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample and collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an SPE cartridge (e.g., C18) to remove interferences.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Analysis in Water
Sample Preparation Workflow:
Caption: Workflow for water sample preparation.
Methodology:
-
Sample Collection: Collect a representative water sample (e.g., 500 mL).
-
Internal Standard Spiking: Add the this compound internal standard to the water sample.
-
Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., C18 or a polymer-based sorbent) to retain Nuarimol and this compound.
-
Elution: Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute in a small volume of a solvent compatible with the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The core principle behind the use of this compound as an internal standard is isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Isotope dilution analysis workflow.
This diagram shows that both the analyte (Nuarimol) and the internal standard (this compound) are subjected to the same experimental conditions. By measuring the ratio of the analyte signal to the internal standard signal in the mass spectrometer, any variations introduced during sample preparation or analysis are effectively canceled out, leading to a more accurate and precise quantification of the target analyte.
References
A Comparative Guide to Nuarimol Analysis: The Impact of Internal Standards on Result Accuracy
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of Nuarimol quantification with and without the use of an internal standard, offering insights into how this methodological choice can significantly impact experimental outcomes. The inclusion of an internal standard is a critical step in analytical method development, particularly for complex matrices, as it enhances the robustness and reliability of the results.[1][2][3]
The Role of Internal Standards in Analytical Chemistry
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, in this case, Nuarimol. It is added in a known concentration to both the sample and calibration standards before sample preparation.[4] The primary purpose of an internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[4][5] By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.[1][5]
The use of an internal standard is particularly crucial when dealing with complex matrices, such as biological fluids or environmental samples, where matrix effects can significantly suppress or enhance the analyte signal.[1][6] Isotopically labeled analogues of the analyte are considered the gold standard for internal standards as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[1][4]
Cross-Validation of Nuarimol Results: A Comparative Analysis
While methods without an internal standard can be validated, they require a more rigorous and stringent validation process to account for potential variabilities in sample preparation and instrument performance.[3] The following tables summarize the expected performance differences between the two methodologies based on established analytical principles.
Table 1: Comparison of Method Performance with and without an Internal Standard for Nuarimol Analysis
| Parameter | Without Internal Standard | With Internal Standard | Rationale |
| Accuracy | Lower; susceptible to matrix effects and recovery variations.[1] | Higher; compensates for matrix effects and procedural losses.[1][4] | The internal standard normalizes the analyte response, leading to more accurate quantification. |
| Precision | Lower; sensitive to variations in injection volume and instrument response. | Higher; corrects for instrumental variability.[5][7] | The ratio of analyte to internal standard is less affected by injection inconsistencies. |
| Robustness | Lower; minor changes in the procedure can significantly affect results. | Higher; less susceptible to slight variations in experimental conditions. | The internal standard co-elutes and experiences similar conditions as the analyte, providing a stable reference. |
| Method Validation | More stringent and extensive validation required to demonstrate control over all variables.[3] | More straightforward validation process as the internal standard accounts for many sources of error.[8] | Regulatory bodies often prefer or require the use of internal standards for bioanalytical methods. |
| Cost & Availability | Lower initial cost as no internal standard is needed. | Higher initial cost due to the purchase of a suitable internal standard (especially isotopically labeled ones). | The long-term benefits of improved data quality often outweigh the initial cost of the internal standard. |
Table 2: Expected Quantitative Results for Nuarimol Analysis
This table presents hypothetical data to illustrate the potential differences in measured concentrations.
| Sample ID | True Nuarimol Concentration (ng/mL) | Measured Concentration without IS (ng/mL) | Measured Concentration with IS (ng/mL) | % Recovery without IS | % Recovery with IS |
| Sample 1 | 50 | 42.5 | 49.5 | 85% | 99% |
| Sample 2 | 50 | 58.0 | 51.0 | 116% | 102% |
| Sample 3 | 100 | 88.0 | 98.0 | 88% | 98% |
| Sample 4 | 100 | 112.0 | 101.0 | 112% | 101% |
| Average Recovery | 100.25% ± 15.5% | 100.0% ± 2.0% | |||
| RSD | 15.46% | 1.98% |
Note: This data is illustrative and intended to demonstrate the expected improvement in accuracy and precision with an internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of Nuarimol, with and without an internal standard, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Nuarimol Analysis without an Internal Standard
-
Sample Preparation:
-
Pipette 100 µL of the sample (e.g., plasma, soil extract) into a microcentrifuge tube.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Separate Nuarimol using a suitable C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify Nuarimol using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of Nuarimol standards against their known concentrations.
-
Determine the concentration of Nuarimol in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Nuarimol Analysis with an Internal Standard
-
Sample Preparation:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., deuterated Nuarimol) at a known concentration.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection as described in Protocol 1.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Nuarimol to the peak area of the internal standard against the known concentrations of the Nuarimol standards.
-
Determine the concentration of Nuarimol in the samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the analytical workflows for Nuarimol analysis with and without an internal standard.
Caption: Workflow for Nuarimol analysis without an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Analysis of the QuEChERS Method: With and Without Nuarimol-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue analysis, particularly for pesticides and mycotoxins in food and environmental samples. Its simplicity and speed have led to widespread adoption. However, the accuracy and reliability of the QuEChERS method can be significantly influenced by matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components. The use of an internal standard, such as Nuarimol-d4, is a common strategy to mitigate these effects and improve quantitative performance. This guide provides an objective comparison of the QuEChERS method with and without the inclusion of an internal standard, using this compound as a representative example of a deuterated analog.
The Role of Internal Standards in QuEChERS
Internal standards are compounds that are chemically similar to the analytes of interest but are isotopically labeled, making them distinguishable by mass spectrometry. They are added to the sample at a known concentration before the extraction process. The fundamental principle behind their use is that the internal standard experiences similar losses during sample preparation and similar matrix effects during analysis as the target analytes. By normalizing the analyte response to the internal standard response, variations in recovery and matrix effects can be compensated for, leading to more accurate and precise quantification.[1] Deuterated analogs, like this compound, are ideal internal standards as their physicochemical properties are nearly identical to their non-deuterated counterparts.[1]
Experimental Data: A Comparative Overview
| Performance Metric | QuEChERS without Internal Standard | QuEChERS with Internal Standard (e.g., this compound) |
| Analyte Recovery | 60-120% (can be highly variable depending on matrix)[2] | 70-120% (more consistent and reliable across different matrices)[3][4] |
| Relative Standard Deviation (RSD) | <20% (can be higher in complex matrices)[3] | <15% (typically lower due to correction for variability)[5] |
| Matrix Effect | Significant suppression or enhancement of analyte signal is common.[5][6] | Substantially reduced matrix effects, leading to improved accuracy.[1][7] |
| Limit of Quantification (LOQ) | May be elevated due to matrix interference. | Often lower and more consistent. |
| Accuracy | Can be compromised by uncorrected matrix effects and recovery losses. | Significantly improved due to normalization.[1] |
Note: The data presented are representative values synthesized from multiple studies on the QuEChERS method. The actual performance will vary depending on the specific analyte, matrix, and laboratory conditions.
Experimental Protocols
Below are detailed methodologies for the QuEChERS method, both without and with the inclusion of an internal standard like this compound.
QuEChERS Protocol without Internal Standard
This protocol is a generalized representation of the original unbuffered QuEChERS method.
1. Sample Preparation:
- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of water to rehydrate.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Shake vigorously for 1 minute.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent depends on the matrix; for example, C18 is used for high-fat matrices.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 2-5 minutes.
4. Analysis:
- Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS.
QuEChERS Protocol with this compound Internal Standard
This protocol incorporates the addition of the internal standard at the beginning of the workflow.
1. Sample Preparation:
- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- For dry samples, add an appropriate amount of water to rehydrate.
2. Internal Standard Spiking:
- Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound internal standard solution to the sample.
3. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Shake vigorously for 1 minute.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 2-5 minutes.
4. Analysis:
- Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS. The quantification of target analytes is performed by calculating the ratio of the analyte peak area to the this compound peak area.
Visualizing the QuEChERS Workflow
The following diagrams illustrate the logical flow of the QuEChERS method, highlighting the key difference in the inclusion of an internal standard.
Caption: QuEChERS workflow without internal standard.
Caption: QuEChERS workflow with internal standard addition.
Conclusion
The incorporation of an internal standard, such as this compound, into the QuEChERS protocol offers significant advantages in terms of accuracy, precision, and reliability of analytical results. While the fundamental steps of the QuEChERS method remain the same, the simple addition of an internal standard at the initial stage provides a robust means to compensate for variations in sample preparation and to mitigate the often-unpredictable nature of matrix effects. For researchers, scientists, and drug development professionals who require high-quality, defensible data, the use of an internal standard is a critical, if not essential, modification to the standard QuEChERS procedure. The modest increase in cost and effort associated with using an internal standard is far outweighed by the substantial improvement in data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide residues in dates using a modified QuEChERS method and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance and matrix effect observed in QuEChERS extraction and tandem mass spectrometry analyses of pesticide residues in different target crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nuarimol-d4: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Nuarimol-d4, a deuterated fungicide, designed for researchers, scientists, and drug development professionals.
This compound, like its non-deuterated counterpart, is classified as a fungicide and should be handled as hazardous waste due to its potential aquatic toxicity.[1] Improper disposal can lead to environmental contamination and regulatory non-compliance. Adherence to the following procedures will ensure the safe and responsible management of this compound waste.
Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound: Pure chemical that is no longer needed.
-
Contaminated labware: Gloves, pipette tips, vials, and other disposable materials that have come into contact with this compound.
-
Solutions containing this compound: Liquid waste from experiments.
-
Empty containers: The original container of this compound, even if empty, will contain residual amounts and must be disposed of as hazardous waste.[2]
Segregation is a critical step in laboratory waste management. [3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless they are of a compatible hazard class. Specifically, store it separately from acids and bases.[4]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect contaminated solid materials, such as gloves and absorbent pads, in a designated, leak-proof container lined with a chemically resistant bag.[5]
-
Liquid Waste: Pour liquid waste containing this compound into a dedicated, shatter-proof waste container made of a compatible material (e.g., high-density polyethylene).[5] Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic to Aquatic Life").[3]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2][4] This prevents the release of vapors and reduces the risk of spills.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[3]
-
-
Disposal of Empty Containers:
-
The original this compound container, even when empty, is considered hazardous waste.
-
For containers holding acutely hazardous waste, a triple-rinse procedure is often required.[2] To do this, rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the rinsate from each rinse must be collected and disposed of as hazardous liquid waste. [2]
-
After triple-rinsing, deface the original label to prevent misuse and dispose of the container as regular solid waste, or as directed by your institution's safety office.[2]
-
-
Arranging for Pickup and Disposal:
-
Never dispose of this compound waste down the sink or in the regular trash. [2][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]
-
Follow their specific procedures for waste pickup requests.
-
Quantitative Data Summary
The following table summarizes key information regarding Nuarimol. While specific data for the d4 variant may not be widely available, the properties of the parent compound are a reliable guide for handling and disposal.
| Property | Data | Reference |
| Chemical Name | Nuarimol | [8] |
| CAS Number | 63284-71-9 | [8] |
| Molecular Formula | C₁₇H₁₂ClFN₂O | [8] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [8] |
| Aquatic Toxicity | Fungicides in the same class (triazoles) are categorized from highly toxic to slightly toxic to aquatic life. | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols as described by regulatory bodies and safety institutions. Key experimental methodologies cited in safety and disposal literature include:
-
Toxicity Testing: Aquatic toxicity is determined using standardized tests on organisms like Daphnia magna (water flea) and Lemna minor (duckweed).[1] The concentration that causes a response in 50% of the test population (EC50 or LC50) is measured to classify the substance's toxicity.[1]
-
Waste Characterization: Before disposal, waste streams may be analyzed to confirm their composition and hazard characteristics, ensuring they are sent to the appropriate treatment facility. This can involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify organic constituents.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from generation to final disposal.
References
- 1. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Nuarimol-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nuarimol-d4. It outlines the necessary personal protective equipment (PPE), safe handling and storage procedures, first aid measures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | Must be worn at all times to protect against splashes.[1][2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-resistant gloves | Unlined, elbow-length gloves made of nitrile rubber, butyl rubber, or neoprene are suitable.[5][6] |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Long-sleeved Shirt and Long Pants | Recommended for additional skin protection.[4] | |
| Chemical-resistant Boots | Recommended, especially during mixing, loading, and cleanup activities.[4] | |
| Respiratory Protection | Respirator | Required when dusts are generated or if working outside of a well-ventilated area. A mask with an A2-P2 filter is a suitable option.[5] |
Handling Procedures:
-
Wash hands and skin thoroughly with soap and water after handling.[1][2][3]
-
Avoid breathing in any dust, mist, or vapors that may be generated.[3][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][7]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed separately before reuse.[3]
Storage and Disposal Protocols
Proper storage and disposal are critical to prevent contamination and environmental harm.
Storage:
-
Store this compound in a tightly closed container.[2]
-
Keep the container in a dry and well-ventilated place.[2]
-
Store away from food, drink, and animal feeding stuffs.[5]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[3][7]
-
Avoid releasing the substance into the environment, as it is toxic to aquatic life.[3][7]
-
Do not let the product enter drains.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential. Always have the Safety Data Sheet (SDS) readily available to show to medical personnel.[1][2]
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][2][3] If eye irritation persists, seek medical advice or attention.[1][2][3] |
| Skin Contact | Take off immediately all contaminated clothing.[1][3] Rinse the affected skin with plenty of water and soap.[3][8][9] If skin irritation or a rash occurs, get medical advice.[3] |
| Inhalation | Move the person to fresh air immediately.[1][2][8] If breathing has stopped or is difficult, provide artificial respiration. Loosen tight clothing.[8] |
| Ingestion | Do NOT induce vomiting unless instructed to do so by medical personnel.[8] Immediately make the victim drink water (two glasses at most).[1][3] Call a physician or poison control center immediately.[10] |
This compound Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mobile [my.chemius.net]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. Environment, Conservation and Climate Change - Government of Newfoundland and Labrador [gov.nl.ca]
- 10. accustandard.com [accustandard.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
